Methyltetrazine-NHS ester
説明
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJLZOOHNOUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyltetrazine-NHS Ester: Chemical Properties, Stability, and Applications
Methyltetrazine-N-hydroxysuccinimidyl (NHS) ester is a pivotal heterobifunctional crosslinker in the field of bioconjugation. It serves as a critical tool for covalently attaching the highly reactive methyltetrazine moiety to biomolecules containing primary amines, such as proteins, antibodies, and peptides. This guide provides a comprehensive technical overview of its chemical properties, stability, and detailed protocols for its application in creating advanced bioconjugates for research, diagnostics, and therapeutic development.
Core Chemical and Physical Properties
This compound is an amine-reactive building block designed for the modification of molecules in organic media.[1][2] Its structure consists of a methyltetrazine ring, which enables rapid bioorthogonal "click" chemistry, and an NHS ester group for reaction with primary amines.[3][4] While the core molecule has poor aqueous solubility, versions incorporating polyethylene (B3416737) glycol (PEG) spacers (e.g., Methyltetrazine-PEG4-NHS ester) are available to significantly enhance water solubility and reduce steric hindrance.[5][6][7]
Table 1: Core Properties and Specifications of Methyltetrazine-NHS Esters
| Property | This compound | Methyltetrazine-PEG4-NHS Ester |
| Molecular Formula | C₁₅H₁₃N₅O₄[3][8] | C₂₄H₃₁N₅O₉[9][10] |
| Molecular Weight | 327.29 g/mol [3][8][11] | 533.53 g/mol [5][10] |
| CAS Number | 1644644-96-1[2][3][8] | 1802907-92-1[9][10] |
| Appearance | Red crystalline solid[2] | Pink or purple to purplish-red solid[10][12] |
| Purity | Typically ≥95% (HPLC)[2][3] | Typically ≥95% (HPLC)[10] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform[2] | Enhanced aqueous solubility; also soluble in DMSO, DMF[5][13] |
| Storage Conditions | -20°C, sealed, desiccated, away from moisture[2][3][8][11] | -20°C, desiccated[10][12] |
| Shipping Conditions | Ambient temperature[2][3] | Ambient temperature[10] |
Reactivity and Reaction Mechanisms
The utility of this compound stems from its two distinct reactive functionalities, which enable a controlled, two-step conjugation strategy.
NHS Ester Reaction with Primary Amines
The NHS ester group reacts specifically and efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable, covalent amide bond.[1][3] This reaction is highly dependent on pH, with an optimal range between 7.2 and 8.5.[14][15] Below this range, the amine is protonated and less nucleophilic, while above it, the hydrolysis of the NHS ester becomes a significant competing reaction.[15][16] It is critical to use amine-free buffers (e.g., PBS, borate, or bicarbonate buffers) to avoid competition with the target molecule.[14]
Methyltetrazine-TCO Bioorthogonal "Click" Reaction
The methyltetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[4][8] This "click" reaction is exceptionally fast and highly selective, proceeding efficiently in complex biological media without the need for a catalyst.[5][7] The reaction's unprecedented kinetics make it one of the fastest bioorthogonal ligations available, enabling the formation of a stable dihydropyridazine (B8628806) linkage within minutes.[4][5]
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity.
-
Storage: The solid reagent should be stored at -20°C, protected from moisture (desiccated).[2][8] When stored correctly, it can be stable for months.[8] Before opening, the vial must be warmed to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[15][17]
-
Solution Stability: Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately before use.[14][15][18] NHS esters are susceptible to hydrolysis in aqueous environments.[14][17] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[15][16] The tetrazine ring itself is relatively stable in aqueous buffers, with the methyl group providing additional stability compared to unsubstituted tetrazines.[5][7][15]
Table 2: pH-Dependent Hydrolytic Stability of NHS Esters
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[16] |
| 8.6 | 4°C | 10 minutes[16] |
| >8.5 | Room Temp. | Minutes[15][17] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Labeling an Antibody with Methyltetrazine-PEG4-NHS Ester
This procedure outlines the covalent attachment of the methyltetrazine moiety to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[15][19]
-
Methyltetrazine-PEG4-NHS Ester.[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[14][18]
-
Desalting column or dialysis equipment for purification.[18][19]
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in an amine-free buffer.[14][19] If the stock buffer contains amines (e.g., Tris), perform a buffer exchange into PBS or a similar buffer.[14][15]
-
NHS Ester Stock Solution: Allow the vial of Methyltetrazine-PEG4-NHS ester to warm to room temperature before opening.[14] Immediately before use, prepare a 10 mg/mL or 10-20 mM stock solution in anhydrous DMSO or DMF.[14][18] Do not store the reconstituted reagent.[20]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing.[14][18] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[15][18]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[14][18] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[14][18]
-
Purification: Remove unreacted reagent and quenching buffer by passing the mixture through a desalting column or by dialysis against the desired storage buffer (e.g., PBS).[14][18]
-
Characterization: Determine the degree of labeling (DOL) and store the purified conjugate at 4°C or -20°C.[16][19]
Protocol 2: Click Reaction with a TCO-Containing Molecule
This procedure describes the bioorthogonal ligation of the methyltetrazine-labeled antibody to a TCO-functionalized molecule.
Materials:
-
Purified Methyltetrazine-labeled antibody.
-
TCO-containing molecule (e.g., a drug or fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).[18]
-
Purification system (e.g., size-exclusion chromatography).[18]
Procedure:
-
Reactant Preparation: Prepare a stock solution of the TCO-containing molecule in a suitable solvent.[18]
-
Ligation Reaction: Add a 1.5- to 5-fold molar excess of the TCO-containing molecule to the solution of the methyltetrazine-labeled antibody.[18]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[18] Due to the fast kinetics, the reaction is often complete within 30 minutes.[18]
-
Purification: Purify the final antibody conjugate to remove any unreacted TCO-molecule and byproducts using an appropriate method like size-exclusion chromatography (SEC).[18]
Workflow and Troubleshooting
Successful conjugation requires careful attention to reaction conditions. The following workflow and troubleshooting guide can help address common challenges.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 1644644-96-1 | BroadPharm [broadpharm.com]
- 4. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medium.com [medium.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemscene.com [chemscene.com]
- 12. Methyltetrazine-PEG4-NHS Ester | 1802907-92-1 [amp.chemicalbook.com]
- 13. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Pivotal Role of PEG Spacers in Methyltetrazine-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precise and efficient linking of molecules is paramount. Methyltetrazine-NHS esters have emerged as powerful tools, enabling the attachment of a methyltetrazine moiety to biomolecules for subsequent bioorthogonal "click" chemistry reactions. The incorporation of a Polyethylene Glycol (PEG) spacer within this linker architecture is not a mere structural nuance; it is a critical design element that profoundly influences the physicochemical properties and in vivo performance of the resulting bioconjugate. This technical guide provides a comprehensive exploration of the multifaceted role of the PEG spacer in Methyltetrazine-NHS esters, offering quantitative data, detailed experimental protocols, and visual workflows to inform the rational design of next-generation biotherapeutics and diagnostic agents.
Core Principles: Why PEGylation Matters
At its core, the Methyltetrazine-NHS ester is a heterobifunctional linker. The N-Hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines, such as those on lysine (B10760008) residues of proteins, while the methyltetrazine group serves as a reactive handle for rapid and specific ligation with a trans-cyclooctene (B1233481) (TCO) partner. The PEG spacer, a hydrophilic chain of repeating ethylene (B1197577) oxide units, is strategically positioned between these two reactive ends.
The fundamental advantages imparted by the PEG spacer include:
-
Enhanced Solubility and Stability: Many therapeutic payloads are hydrophobic. The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of the entire bioconjugate, mitigating the risk of aggregation and enhancing stability in biological fluids.[1][2][3]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the bioconjugate from the host's immune system and reducing the likelihood of an adverse immune response.[4]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a prolonged circulation half-life.[5] This often translates to less frequent dosing for patients.
-
Minimized Steric Hindrance: The flexible PEG chain provides physical separation between the biomolecule and the conjugated payload. This spacing is crucial for preserving the biological activity of both components, for instance, by preventing the payload from obstructing the antigen-binding site of an antibody.[3]
Data Presentation: The Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be tailored to optimize the desired properties of a bioconjugate. The choice of PEG length often involves a trade-off between various factors, as illustrated in the following tables.
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | Rationale |
| Non-PEGylated | Often lower, especially with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[1] |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic spacer improves payload solubility and minimizes aggregation, facilitating more efficient conjugation.[1] |
| Longer-Chain PEG (e.g., PEG8, PEG12) | Variable effects | While improving solubility, very long chains might introduce steric hindrance that can affect conjugation efficiency.[1] |
| PEG Spacer Length | In Vitro Potency | Rationale |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | High potency | Provides a good balance of hydrophilicity and potent cytotoxicity.[1] |
| Longer-Chain PEG (e.g., PEG8, PEG12) | May be slightly reduced | Increased steric hindrance from longer PEG chains can sometimes interfere with the interaction between the payload and its intracellular target.[1] |
| PEG Spacer Length | Pharmacokinetics (PK) | Rationale |
| Non-PEGylated / Short-Chain PEG | Faster clearance | Smaller hydrodynamic radius leads to more rapid renal clearance.[5] |
| Longer-Chain PEG (e.g., PEG8 and longer) | Slower clearance, longer half-life | The increased size significantly reduces the rate of clearance, prolonging circulation time.[5] |
Experimental Protocols
Protocol 1: Antibody Conjugation with Methyltetrazine-PEG-NHS Ester
This protocol describes a general procedure for labeling a monoclonal antibody with a Methyltetrazine-PEG-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.[2]
-
-
NHS Ester Solution Preparation:
-
Allow the vial of Methyltetrazine-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 30-fold molar excess of the dissolved Methyltetrazine-PEG-NHS ester to the antibody solution. The optimal ratio should be determined empirically.[2]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted Methyltetrazine-PEG-NHS ester and quenching reagents using a desalting column equilibrated with PBS.
-
Collect the purified Methyltetrazine-labeled antibody.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of methyltetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the methyltetrazine moiety (typically around 310 nm or 520 nm, check the manufacturer's data sheet).
-
-
Calculate Protein Concentration:
-
Correct the A280 reading for the contribution of the methyltetrazine at that wavelength.
-
Protein Concentration (M) = [A280 - (Amax of tetrazine × Correction Factor)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the antibody at 280 nm and the Correction Factor is the A280/Amax of the methyltetrazine.
-
-
-
Calculate Tetrazine Concentration:
-
Tetrazine Concentration (M) = Amax of tetrazine / ε_tetrazine
-
Where ε_tetrazine is the molar extinction coefficient of the methyltetrazine at its Amax.
-
-
-
Calculate DOL:
-
DOL = Tetrazine Concentration (M) / Protein Concentration (M)
-
Protocol 3: In Vitro Assessment of ADC-Induced Apoptosis
This protocol outlines a method to assess the cytotoxic effect of an antibody-drug conjugate (ADC) prepared using a Methyltetrazine-PEG-NHS ester linker by measuring caspase activity.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
ADC constructed with a Methyltetrazine-PEG linker
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Add the diluted ADC to the cells and incubate for a period determined by the payload's mechanism of action (e.g., 24-72 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-3 hours.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence in ADC-treated wells compared to untreated controls indicates the induction of apoptosis.[1]
-
Mandatory Visualizations
References
A Technical Guide to the Bioorthogonal Chemistry of Methyltetrazine-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, precision and efficiency are paramount. The emergence of bioorthogonal chemistry has provided researchers with tools to perform chemical reactions in complex biological systems without interfering with native processes. Among these tools, the Methyltetrazine-NHS ester has distinguished itself as a powerful and versatile reagent. This technical guide provides an in-depth exploration of the core principles of this compound chemistry, its reaction kinetics, and practical applications, with a focus on quantitative data and detailed experimental protocols.
This compound is a heterobifunctional linker that combines the specific reactivity of an N-hydroxysuccinimide (NHS) ester with the rapid and selective bioorthogonal ligation of a methyltetrazine moiety.[1] The NHS ester facilitates covalent attachment to primary amines, such as those found on lysine (B10760008) residues of proteins, while the methyltetrazine group is primed for a highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO) derivative.[2][3] This two-step approach enables the precise labeling and conjugation of biomolecules for a wide array of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bioimaging probes.[1][2]
Core Principles and Reaction Mechanism
The utility of this compound lies in its two distinct and sequential reaction capabilities.
Amine Modification via NHS Ester Reaction
The initial step involves the reaction of the NHS ester moiety with a primary amine on the biomolecule of interest.[3] This reaction, typically carried out in an amine-free buffer at a pH between 7 and 9, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][4] The efficiency of this labeling step is influenced by factors such as pH, temperature, and the molar ratio of the NHS ester to the biomolecule.[5][6] It is crucial to perform this conjugation promptly after dissolving the reagent, as the NHS ester is susceptible to hydrolysis in aqueous solutions.[1]
Bioorthogonal Ligation: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The second, bioorthogonal step is the "click" reaction between the methyltetrazine-functionalized biomolecule and a molecule bearing a trans-cyclooctene (TCO) group.[7] This inverse-electron-demand Diels-Alder reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[2][3] The reaction involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[3] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[3][8]
Quantitative Data Summary
The efficiency of bioconjugation with this compound is dependent on several key parameters. The following tables summarize important quantitative data to guide experimental design and optimization.
| Parameter | Recommended Range/Value | Notes |
| Antibody Labeling Conditions | ||
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[5] |
| Molar Excess of NHS Ester | 5 - 30 fold | This needs to be optimized to achieve the desired Degree of Labeling (DOL).[5] |
| Reaction Buffer | Amine-free (e.g., PBS, 0.1 M sodium bicarbonate) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.[3][6] |
| Reaction pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[6] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature is generally sufficient.[5] |
| Incubation Time | 1 - 2 hours | Can be extended to overnight at 4°C.[9] |
| Bioconjugation Performance | ||
| Degree of Labeling (DOL) | 2 - 8 tetrazines/antibody | Highly dependent on the molar excess of the NHS ester and reaction conditions.[5] A study achieved a ratio of 25 tetrazines per BSA molecule.[10] |
| Antibody Recovery | > 85% | Dependent on the purification method.[5] |
| Reaction Kinetics | ||
| Second-Order Rate Constant (k₂) for Tetrazine-TCO reaction | Up to 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions.[11] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the labeling of an antibody with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]
-
Desalting columns for purification[5]
Protocol:
-
Antibody Preparation:
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[12]
-
-
Conjugation Reaction:
-
Quenching Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).[5]
-
Collect the purified methyltetrazine-labeled antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
The Degree of Labeling (DOL) can be estimated by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum for the methyltetrazine group.[9]
-
Applications in Research and Drug Development
The robust and specific nature of this compound chemistry has led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): This technology facilitates the precise attachment of cytotoxic drugs to antibodies, leading to the development of more homogeneous and effective targeted cancer therapies.[2]
-
Targeted Drug Delivery: The "click-to-release" strategy utilizes the tetrazine-TCO reaction to trigger the release of a therapeutic agent from a prodrug at a specific target site, thereby minimizing off-target toxicity.[2]
-
In-Vivo Imaging: The rapid kinetics of the iEDDA reaction are ideal for pre-targeted imaging strategies, where a tetrazine-modified targeting molecule is administered first, followed by a TCO-linked imaging agent.
-
Proteomics and Activity-Based Protein Profiling (ABPP): Small, bioorthogonal handles like methyltetrazine can be incorporated into probes to study enzyme function and protein-protein interactions within a cellular context.[2][13]
Conclusion
This compound represents a cornerstone of modern bioconjugation, offering an unparalleled combination of specificity, speed, and biocompatibility. Its dual reactivity allows for the straightforward labeling of biomolecules and their subsequent efficient ligation to a desired payload. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage this powerful tool to advance their work in targeted therapeutics, diagnostics, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound, 1644644-96-1 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions with Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful and versatile tool in the fields of chemical biology, drug development, and molecular imaging. Its exceptional kinetics, high specificity, and biocompatibility make it an ideal bioorthogonal ligation strategy for selectively modifying complex biomolecules in their native environments. Among the various dienes utilized for this reaction, methyltetrazine has garnered significant attention due to its favorable balance of reactivity and stability. This technical guide provides a comprehensive overview of the core principles of the methyltetrazine-iEDDA reaction, detailed experimental protocols, and quantitative data to facilitate its successful application in research and development.
Core Principles of the Methyltetrazine-iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine (B1199680) derivative such as methyltetrazine, and an electron-rich dienophile.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's rate is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1] A smaller energy gap between these frontier orbitals leads to faster reaction kinetics.
The reaction mechanism proceeds through a concerted [4+2] cycloaddition to form a transient, unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1][2] The release of N₂, a thermodynamically stable and biologically inert molecule, is a major driving force for the reaction's irreversibility.[1]
Several factors influence the kinetics of the methyltetrazine-iEDDA reaction:
-
Dienophile Strain: Highly strained dienophiles, such as trans-cyclooctene (B1233481) (TCO) and its derivatives, exhibit significantly accelerated reaction rates. The relief of ring strain in the transition state lowers the activation energy.[1]
-
Electronic Effects: Electron-donating groups on the dienophile increase its HOMO energy, while electron-withdrawing groups on the tetrazine lower its LUMO energy, both of which lead to faster kinetics.[1]
-
Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can impede the approach of the reactants, thereby slowing the reaction rate.[1]
-
Solvent: The iEDDA reaction is robust and can proceed in a wide range of organic and aqueous solvents, making it suitable for biological applications.[1][3]
Quantitative Data: Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the iEDDA reaction. The following table summarizes representative k₂ values for the reaction of methyltetrazine with various dienophiles.
| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| trans-cyclooctene (TCO) | ~1,000 - 30,000 | Aqueous media, Methanol/Water | [2][4] |
| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol | [2] |
| Norbornene | 8.5 x 10⁻³ - ~5 | Methanol, Various | [1][2] |
| 1-Methyl-3-amidomethyl cyclopropene | 0.137 ± 0.004 | Water/DMSO | [2] |
Experimental Protocols
Synthesis of a Methyltetrazine-NHS Ester
This protocol describes a general procedure for the synthesis of an N-hydroxysuccinimide (NHS) ester of a methyltetrazine-functionalized carboxylic acid, a common reagent for labeling biomolecules.[1][5]
Materials:
-
4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1 equivalent) and NHS (1.1-1.2 equivalents) in anhydrous DCM or DMF.[1][5]
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.[1][5]
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, if using DCC, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.[1][5]
-
If desired, wash the filtrate with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.[1]
Antibody Labeling with this compound
This protocol outlines the labeling of an antibody with a this compound.[1][6]
Materials:
-
Antibody solution in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Spin desalting column
-
Reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.[6] If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.[7]
-
Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO.[2]
-
Add a calculated molar excess of the this compound solution to the antibody solution. A 5- to 30-fold molar excess is a common starting point, with the optimal ratio determined empirically.[1][6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][8]
-
Remove the unreacted this compound using a spin desalting column equilibrated with the desired storage buffer.[1][2]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the λmax of the tetrazine (typically around 520-540 nm).[1]
Determination of Second-Order Rate Constants
This protocol describes a general method for determining the kinetics of the iEDDA reaction by monitoring the disappearance of the characteristic tetrazine absorbance using UV-Vis spectroscopy.[9]
Materials:
-
Methyltetrazine derivative
-
Dienophile
-
Appropriate solvent (e.g., methanol, PBS)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Prepare stock solutions of the methyltetrazine derivative and the dienophile in the chosen solvent.
-
In a cuvette, mix the methyltetrazine solution with a solution containing a large excess (at least 10-fold) of the dienophile to ensure pseudo-first-order kinetics.[9]
-
Immediately place the cuvette in the temperature-controlled spectrophotometer and monitor the decrease in absorbance at the λmax of the tetrazine (typically 520-540 nm) over time.[9]
-
Record the absorbance decay at regular intervals.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time to a linear equation.[9]
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.[9]
-
Repeat the experiment with varying concentrations of the dienophile to ensure a linear relationship between k_obs and the dienophile concentration.[9]
Visualizations of Workflows and Relationships
References
Storage and handling conditions for Methyltetrazine-NHS ester
An In-depth Technical Guide to the Storage and Handling of Methyltetrazine-NHS Ester
For researchers, scientists, and drug development professionals, the precise and effective use of reagents is paramount. This compound is a critical tool in bioconjugation, enabling the attachment of a tetrazine moiety to amine-containing molecules for subsequent bioorthogonal click chemistry reactions. Proper storage and handling of this reagent are crucial to ensure its reactivity and the reproducibility of experimental results. This guide provides a comprehensive overview of the recommended conditions and protocols for this compound and its commonly used PEGylated derivatives.
Core Properties and Handling
Methyltetrazine-NHS (N-Hydroxysuccinimide) ester is an amine-reactive compound that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins, at a pH range of 7-9.[1][2][3] The NHS ester moiety is sensitive to moisture, making anhydrous conditions critical during handling and storage to prevent hydrolysis and inactivation of the reagent.[4]
Due to its generally poor aqueous solubility, the non-PEGylated form of this compound is primarily used for modifying molecules in organic media.[2][5] For applications in aqueous buffers, such as protein labeling, PEGylated versions like Methyltetrazine-PEG4-NHS ester are recommended, as the polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can reduce aggregation of the labeled biomolecule.[1][6][7]
Safety Precautions
The Safety Data Sheet (SDS) for a related compound, Methyltetrazine-Ph-NHS ester, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]
Storage Conditions
To maintain the stability and reactivity of this compound, adherence to recommended storage conditions is essential. The primary recommendation is to store the solid material at -20°C , protected from light and moisture.[3][4][5][8][10]
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Condition | Source(s) |
| Temperature | -20°C | [3][4][5][8][10] |
| Atmosphere | Desiccate / Keep sealed to protect from moisture | [4][5][8] |
| Light | Protect from direct sunlight | [4][8] |
| Shipping | Ambient temperature | [3][5] |
Stability
This compound is stable when stored correctly in its solid form. However, its stability decreases once reconstituted in a solvent. For solutions, storage at lower temperatures is recommended to prolong shelf life.
Table 2: Stability of Methyltetrazine-Ph-NHS Ester in Solution
| Storage Temperature | Duration | Notes | Source(s) |
| -80°C | 6 months | Sealed storage, away from moisture | [8][11] |
| -20°C | 1 month | Sealed storage, away from moisture | [8][11] |
Solubility
The solubility of the linker depends on its structure, particularly the presence of a PEG spacer.
Table 3: Solubility of this compound Variants
| Compound | Recommended Solvents | Notes | Source(s) |
| This compound | DMSO, DMF, DCM, THF, Chloroform | Not recommended for labeling in aqueous buffers due to poor aqueous solubility. | [5] |
| Methyltetrazine-PEG4-NHS Ester | Water-miscible organic solvents (e.g., DMF, DMSO) initially, then can be added to aqueous buffers | The PEG4 spacer improves water solubility. | [1][6] |
| Methyltetrazine-Sulfo-NHS Ester | Water, DMSO, DMF | Water-soluble and membrane impermeable, suitable for direct use in aqueous buffers. | [12] |
Experimental Protocols
General Protocol for Protein Labeling with Methyltetrazine-PEG-NHS Ester
This protocol provides a general workflow for conjugating a Methyltetrazine-PEG-NHS ester to a protein containing primary amines.
-
Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]
-
Reagent Preparation : Immediately before use, prepare a stock solution of the Methyltetrazine-PEG-NHS ester in an anhydrous, water-miscible organic solvent such as DMF or DMSO.[6] A typical concentration for the stock solution is 10-20 mM.[6]
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[6] It is important to keep the final concentration of the organic solvent below 10% to prevent protein denaturation.[6]
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may vary depending on the protein and desired degree of labeling.
-
Purification : Remove excess, unreacted labeling reagent from the conjugated protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.
Visualizations
Logical Flow for Storage
The following diagram illustrates the decision process for the proper storage of this compound.
Caption: Decision tree for storing this compound.
Experimental Workflow for Protein Labeling
This diagram outlines the typical workflow for a protein labeling experiment using Methyltetrazine-PEG-NHS ester.
Caption: General workflow for protein labeling.
NHS Ester Reaction Pathway
The diagram below illustrates the chemical reaction between the NHS ester group and a primary amine on a protein.
Caption: Reaction of NHS ester with a primary amine.
References
- 1. medium.com [medium.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 1644644-96-1 | BroadPharm [broadpharm.com]
- 4. This compound | CAS: 1644644-96-1 | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methyltetrazine-Sulfo-NHS ester, 1821017-46-2 | BroadPharm [broadpharm.com]
The Precision of Bioorthogonal Chemistry vs. The Classic Amine-Reactive Approach: A Technical Guide to Methyltetrazine-NHS and Sulfo-NHS Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of chemical tools is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and targeted drug delivery to advanced bioimaging. This in-depth technical guide provides a comprehensive comparison of two pivotal classes of reagents: Methyltetrazine-NHS esters and Sulfo-NHS esters. We will delve into their core chemical principles, applications, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific needs.
Core Principles: A Tale of Two Reactivities
At their core, both Methyltetrazine-NHS and Sulfo-NHS esters are designed to form stable covalent bonds with biomolecules. However, they achieve this through fundamentally different chemical strategies.
N-Hydroxysuccinimide (NHS) and Sulfo-NHS Esters: The Amine-Reactive Workhorse
N-hydroxysuccinimide (NHS) esters are a long-established and widely used class of reagents for modifying biomolecules.[1][2] They react efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4]
The key distinction between standard NHS esters and Sulfo-NHS esters lies in the addition of a sulfonate group to the N-hydroxysuccinimide ring.[5] This modification renders Sulfo-NHS esters highly water-soluble and, crucially, membrane-impermeable.[6][] This property makes them the reagent of choice for specifically labeling proteins on the outer surface of a cell.[5][6] Standard NHS esters, being more hydrophobic, can permeate the cell membrane and label both cell surface and intracellular proteins.[6]
Sulfo-NHS esters are often used in conjunction with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate carboxyl groups, which then react with the Sulfo-NHS to form a more stable, amine-reactive intermediate.[8][9] This two-step process enhances the efficiency of conjugating a carboxyl-containing molecule to an amine-containing molecule.[8][10]
Methyltetrazine-NHS Esters: The Dawn of Bioorthogonal Precision
Methyltetrazine-NHS esters represent a more modern and highly specific approach to bioconjugation, falling under the umbrella of "click chemistry".[11][12] These are heterobifunctional linkers that possess two distinct reactive functionalities:
-
An N-Hydroxysuccinimide (NHS) ester: This group provides the same amine-reactivity as discussed above, allowing for the initial attachment of the linker to a protein or other amine-containing molecule.[11][13]
-
A Methyltetrazine moiety: This is the bioorthogonal component. Tetrazines participate in an exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[11][14] This reaction is termed "bioorthogonal" because it proceeds efficiently in complex biological media without interfering with native biological functional groups.[14][15]
This dual functionality enables a powerful two-step labeling strategy. First, the biomolecule of interest is labeled with the Methyltetrazine-NHS ester. Then, a second molecule, functionalized with a TCO group, can be specifically "clicked" onto the tetrazine-labeled biomolecule.[12] Many commercially available Methyltetrazine-NHS esters incorporate a polyethylene (B3416737) glycol (PEG) spacer, which enhances water solubility and reduces steric hindrance during conjugation.[11][16]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative parameters of Methyltetrazine-NHS and Sulfo-NHS esters.
| Property | This compound | Sulfo-NHS Ester | References |
| Molecular Formula | C15H13N5O4 | C4H4NNaO6S | [8][17] |
| Molecular Weight | 327.29 g/mol | 217.13 g/mol | [8][17] |
| Reactive Towards | Primary amines (-NH2) | Primary amines (-NH2) | [13] |
| Second Reactive Partner | trans-cyclooctene (TCO) | (Activated carboxyl group) | [17] |
| Solubility | Soluble in organic solvents (DMSO, DMF); PEGylated versions have enhanced aqueous solubility. | Water-soluble. | [8][16][17] |
| Storage Conditions | -20°C, desiccated. | 4°C, desiccated. | [8][17] |
| Reaction Parameter | This compound (Amine Labeling) | Sulfo-NHS Ester (with EDC) | References |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 (for amine reaction); 4.7-6.0 (for EDC activation) | [3][9] |
| Typical Molar Excess | 5- to 20-fold over protein | 10-fold molar excess of EDC and peptide to protein; 5mM Sulfo-NHS | [12] |
| Reaction Time | 1 - 2 hours at room temperature or 4-12 hours at 4°C | 2 hours at room temperature | [3][8] |
| Quenching Reagents | Tris or Glycine buffer | Tris, Glycine, lysine, or β-mercaptoethanol (to inactivate EDC) | [3][8] |
Experimental Protocols
General Protein Labeling with a this compound
This protocol outlines a general procedure for labeling a protein with a this compound.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).[3]
-
This compound.
-
Anhydrous DMSO or DMF.[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[3]
-
Purification column (e.g., size exclusion chromatography).[3]
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[3]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.[11]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11][12]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[3]
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[3]
-
Purification: Purify the conjugate from excess, unreacted label and byproducts using a suitable method such as size exclusion chromatography.[3]
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.
Two-Step Protein-Peptide Conjugation using EDC and Sulfo-NHS
This protocol describes a two-step method for conjugating a peptide to a protein using EDC to activate the protein's carboxyl groups and Sulfo-NHS to create an amine-reactive intermediate.
Materials:
-
Protein solution (1-10 mg/mL) in 0.1 M sodium phosphate, pH 7.4.[8]
-
Peptide to be coupled.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS.
-
Purification supplies (dialysis or gel filtration column).[8]
Procedure:
-
Prepare Solutions:
-
Combine Reactants: Combine the protein and peptide solutions, ensuring at least a 10-fold molar excess of peptide to protein. For small molecules, use at least a 10-fold molar excess over the protein.[8]
-
Add EDC: Add EDC to the reaction to give a final 10-fold molar excess over the protein.[8]
-
Add Sulfo-NHS: Immediately add Sulfo-NHS to a final concentration of 5 mM and mix.[8]
-
Reaction: React for 2 hours at room temperature.[8]
-
Purification: Purify the conjugate by dialysis or gel filtration.[8]
Visualizing Workflows and Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Conclusion: Choosing the Right Tool for the Job
Both Methyltetrazine-NHS esters and Sulfo-NHS esters are powerful tools in the bioconjugation toolkit, each with its own set of strengths.
Sulfo-NHS esters are the ideal choice for applications requiring high water solubility and membrane impermeability, such as the specific labeling of cell surface proteins.[6][] The EDC/Sulfo-NHS system provides an efficient method for conjugating carboxyl-containing molecules to primary amines.[8]
Methyltetrazine-NHS esters , on the other hand, offer the unparalleled specificity and efficiency of bioorthogonal click chemistry.[14][17] This makes them exceptionally well-suited for complex biological environments where minimizing side reactions is critical.[14][15] The two-step nature of their application allows for precise control over the construction of complex bioconjugates like ADCs.[11][12]
The decision between these two reagents will ultimately depend on the specific requirements of the experiment. For straightforward amine labeling, particularly on the cell surface, Sulfo-NHS esters are a robust and reliable option. For applications demanding the highest level of specificity and control, especially in multi-step conjugation strategies, the bioorthogonal approach offered by Methyltetrazine-NHS esters is the superior choice.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, 1644644-96-1 | BroadPharm [broadpharm.com]
- 14. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. benchchem.com [benchchem.com]
- 16. medium.com [medium.com]
- 17. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
The Tipping Point of Precision: A Technical Guide to Methyltetrazine-NHS Ester in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the landscape of targeted therapeutics, offering an unprecedented level of control over the spatial and temporal delivery of potent drug payloads. At the forefront of this chemical biology revolution is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO). This guide provides an in-depth exploration of a key enabling reagent, Methyltetrazine-NHS ester, detailing its application in the construction of sophisticated targeted drug delivery systems. We will delve into the quantitative data underpinning its efficacy, provide detailed experimental protocols for its use, and visualize the complex biological and experimental pathways involved.
Core Principle: The Bioorthogonal "Click" Reaction
This compound is a heterobifunctional linker designed for a two-step conjugation strategy.[1] It features an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, such as antibodies, and a methyltetrazine moiety that serves as a bioorthogonal handle.[1] This handle participates in an exceptionally fast and selective "click" reaction with a TCO-modified molecule.[2] This IEDDA reaction is characterized by its high efficiency in biological systems without the need for a catalyst.[2]
The pre-targeting approach, a cornerstone of this technology, involves a two-step administration.[3] First, a TCO-modified targeting moiety, typically a monoclonal antibody (mAb), is administered. This allows the mAb to accumulate at the target site, such as a tumor, while unbound antibody clears from circulation.[3] In the second step, a therapeutic agent linked to methyltetrazine is administered. This agent then rapidly and specifically reacts with the pre-localized TCO-tagged antibody at the target site, minimizing systemic exposure and associated toxicities.[3]
Quantitative Data Summary
The efficacy of this compound-based targeted drug delivery is underpinned by favorable reaction kinetics and efficient in vivo performance. The following tables summarize key quantitative parameters from various studies.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1] |
| Molar Excess of NHS Ester | 5 - 30 fold | This needs to be optimized to achieve the desired Degree of Labeling (DOL).[1] |
| Reaction Buffer | PBS, pH 7.2-8.5 | The NHS ester reaction with primary amines is optimal in this pH range.[4][5] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature is generally sufficient.[1] |
| Degree of Labeling (DOL) | 2 - 8 tetrazines/antibody | Highly dependent on the molar excess of the NHS ester and reaction conditions.[1] |
| Antibody Recovery | > 85% | Dependent on the purification method.[1] |
Table 1: Reaction Conditions for Antibody Labeling with Methyltetrazine-PEG4-NHS Ester.[1]
| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| trans-cyclooctene (TCO) | ~1 x 10³ - 1 x 10⁶ | Aqueous Buffer |
| Strained TCOs (sTCO) | Up to 3 x 10⁴ | Aqueous Buffer |
Table 2: Second-Order Rate Constants of Methyltetrazine with Various Dienophiles.
| Parameter | Value | Notes |
| Tumor Uptake (%ID/g) | 0.67 ± 0.16 | Pre-targeted PET imaging in mice with CC49-tetrazine.[6] |
| Tumor-to-Blood Ratio | 125-fold improvement | With the use of a clearing agent at 3 hours post-tetrazine injection.[7] |
| Tumor-to-Blood Ratio | ~200 | At 3 hours after ¹⁷⁷Lu-tetrazine injection in pre-targeted mice.[7] |
Table 3: In Vivo Performance Metrics of Tetrazine-Based Pre-Targeted Systems.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in targeted drug delivery research.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent attachment of this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.[1]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[4]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.[4] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[5] Gently mix the solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove unreacted crosslinker and byproducts using a desalting column equilibrated with PBS.[1]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum for the methyltetrazine group.[4]
Protocol 2: In Vitro Cell Labeling via Tetrazine Ligation
This protocol details a two-step method for labeling cells in vitro.
Materials:
-
Cells expressing the target of interest
-
TCO-modified antibody (from Protocol 1, but with a TCO-NHS ester)
-
Tetrazine-fluorophore conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Antibody Incubation: Incubate the cells with the TCO-modified antibody at a predetermined concentration (e.g., 10 µg/mL) in complete medium for 1 hour at 37°C.[9]
-
Washing: Wash the cells three times with PBS to remove unbound antibody.[9]
-
Tetrazine Incubation: Incubate the washed cells with the tetrazine-fluorophore conjugate at a suitable concentration (e.g., 1-5 µM) in complete medium for 15-30 minutes at 37°C.[10]
-
Final Wash: Wash the cells three times with PBS.
-
Analysis: Analyze the cells by flow cytometry or visualize by fluorescence microscopy.
Protocol 3: In Vivo Pre-targeted Imaging
This protocol provides a general workflow for pre-targeted imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
TCO-modified antibody
-
Radiolabeled tetrazine probe
-
Clearing agent (optional)
Procedure:
-
Antibody Administration: Administer a predetermined dose of the TCO-modified antibody conjugate (typically 10-100 µg per mouse) via intravenous injection.[11]
-
Pre-targeting Interval: Allow the antibody to accumulate at the tumor and clear from circulation. This interval is critical and typically ranges from 24 to 72 hours.[11]
-
Clearing Agent Administration (Optional): To further reduce background signal, a clearing agent can be administered 3-4 hours before the radiolabeled tetrazine.[11]
-
Radiolabeled Tetrazine Administration: Administer the radiolabeled tetrazine probe intravenously.
-
Imaging: Perform PET/CT or SPECT/CT imaging at various time points post-tetrazine injection (e.g., 1, 4, 24 hours) to visualize tumor uptake and biodistribution.[11]
-
Biodistribution Analysis (Optional): At the end of the imaging study, euthanize the mice and collect tissues of interest. Measure the radioactivity in each tissue using a gamma counter to quantify the percent injected dose per gram (%ID/g).[11]
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Figure 1: Simplified HER2 Signaling Pathway.
Figure 2: Experimental workflow for ADC synthesis.
Figure 3: Logical flow of pre-targeted drug delivery.
Conclusion
This compound stands as a powerful and versatile tool in the arsenal (B13267) of drug development professionals. Its ability to facilitate highly efficient and specific bioorthogonal reactions in vivo opens new avenues for the creation of next-generation targeted therapies. By leveraging the principles of pre-targeting, researchers can significantly enhance the therapeutic window of potent payloads, minimizing off-target toxicity and maximizing efficacy at the site of disease. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for the successful application of this transformative technology. As our understanding of disease-specific targets and bioorthogonal chemistry continues to evolve, the role of reagents like this compound in precision medicine is set to expand, heralding a new era of targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Protein Labeling with Methyltetrazine-NHS Ester
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a cornerstone of innovation. Methyltetrazine-NHS ester has emerged as a powerful tool in bioconjugation, offering a unique two-step approach that leverages both amine reactivity and bioorthogonal click chemistry. This guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with this advanced labeling strategy.
Introduction to this compound Chemistry
This compound is a heterobifunctional linker designed for a two-step protein modification strategy.[1] It consists of two key reactive groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1] This reaction is most efficient at a slightly basic pH (7-9).[2][3]
-
Methyltetrazine: This moiety is a highly reactive diene that serves as a bioorthogonal handle.[4] It specifically and rapidly reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] This "click chemistry" reaction is exceptionally fast and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[1]
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in many commercially available Methyltetrazine-NHS esters enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance.[2][4]
The Two-Step Labeling Principle
The labeling process is a sequential, two-step procedure that offers greater control and specificity compared to traditional single-step labeling methods.[5]
Step 1: Amine Acylation. The protein of interest is first reacted with the this compound. The NHS ester covalently attaches the methyltetrazine group to the protein's primary amines, forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct.[1][6]
Step 2: Bioorthogonal Ligation. The methyltetrazine-labeled protein is then introduced to a molecule of interest (e.g., a fluorophore, drug, or biotin) that has been pre-functionalized with a trans-cyclooctene (TCO) group. The methyltetrazine and TCO moieties rapidly and specifically "click" together, forming a stable covalent bond.[1][7] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[1][4]
Quantitative Data Summary
The efficiency and kinetics of the labeling process are critical parameters. The following tables summarize key quantitative data for the reactions involved.
| Parameter | Value | Notes |
| NHS Ester Reaction | ||
| Optimal pH Range | 7.0 - 9.0[2] | Reaction with primary amines is most efficient at a slightly basic pH.[1] |
| Reaction Time | 1 - 4 hours[8] | Can be performed at room temperature or on ice.[1] |
| Molar Excess of NHS Ester | 10- to 20-fold[1] | The optimal ratio may need to be determined empirically to achieve the desired degree of labeling (DOL).[1] |
| Methyltetrazine-TCO Ligation (iEDDA) | ||
| Second-Order Rate Constant (k₂) | ~1,000 - 30,000 M⁻¹s⁻¹ | The reaction rate can be influenced by the specific TCO derivative and reaction conditions.[9] This is one of the fastest bioorthogonal reactions available.[7] |
| Reaction Time | 30 - 60 minutes[9] | At room temperature, the reaction is often complete within this timeframe.[9] |
| Molar Excess of TCO-Molecule | 1.5- to 5-fold | A smaller excess is needed due to the high efficiency of the reaction. |
| Optimal pH Range | 6.0 - 9.0[9] | The TCO-tetrazine ligation is robust across a range of physiological pH values.[9] |
| Parameter | Typical Value | Notes |
| Protein Concentration for Labeling | 1 - 10 mg/mL[8][9] | Higher protein concentrations generally lead to more efficient labeling.[9] |
| Degree of Labeling (DOL) | 1 - 5[9] | The optimal DOL depends on the application and the protein. A higher DOL can sometimes lead to protein aggregation or altered function.[9] |
Experimental Protocols
The following are generalized protocols for labeling a protein with this compound and subsequent TCO ligation. Optimization may be required for specific proteins and applications.
Protocol 1: Labeling a Protein with this compound
Materials:
-
Protein of interest
-
Methyltetrazine-PEGn-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer at pH 8.3.[10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Desalting column or other purification system[5]
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[11] Ensure the buffer is free of primary amines (e.g., Tris).[12]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the Methyltetrazine-PEGn-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mM.[4][5] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[12]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-PEGn-NHS ester to the protein solution.[1]
-
Incubation: Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for 10-15 minutes at room temperature to quench any unreacted NHS ester.[1]
-
Purification: Remove excess, unreacted Methyltetrazine-PEGn-NHS ester and quenching buffer using a desalting column or dialysis.[11]
Protocol 2: Bioorthogonal Ligation with a TCO-Containing Molecule
Materials:
-
Methyltetrazine-labeled protein (from Protocol 1)
-
TCO-functionalized molecule of interest (e.g., fluorophore, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)[10]
-
Purification system (e.g., size-exclusion chromatography)[5]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the methyltetrazine-labeled protein with a 1.5- to 5-fold molar excess of the TCO-functionalized molecule in the Reaction Buffer.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent TCO-molecule.
-
Purification: Purify the final protein conjugate using a desalting column or size-exclusion chromatography to remove any unreacted TCO-functionalized molecule.[5][13]
Visualizing the Process
Chemical Reaction Pathway
Caption: Reaction pathway for this compound bioconjugation.
Experimental Workflow
Caption: General experimental workflow for protein labeling.
Advantages and Considerations
The this compound labeling strategy offers several key advantages:
-
High Specificity and Bioorthogonality: The IEDDA reaction is highly selective for the methyltetrazine and TCO pairing, minimizing off-target reactions in complex biological systems.[1][2]
-
Exceptionally Fast Kinetics: The reaction proceeds rapidly under physiological conditions, often reaching completion within an hour.[2][5]
-
Stability: The resulting amide and dihydropyridazine (B8628806) linkages are highly stable.[1][6]
-
Catalyst-Free: The reaction does not require potentially cytotoxic copper catalysts, making it suitable for live-cell applications.[1][2]
However, there are also important considerations:
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous buffers, so it should be prepared fresh and used promptly.[6]
-
Non-specific Amine Labeling: The initial NHS ester reaction targets all accessible primary amines, which can result in a heterogeneous mixture of labeled proteins.[5] For site-specific labeling, the TCO group can be introduced at a specific location on the protein, and the this compound can be used to label the molecule of interest.[5]
-
Two-Step Process: The workflow is more complex than single-step labeling methods.[5]
Conclusion
Labeling proteins with this compound provides a robust and efficient method for bioconjugation, particularly for applications requiring high specificity and biocompatibility. By understanding the underlying chemical principles, adhering to optimized protocols, and considering the quantitative aspects of the reaction, researchers can effectively leverage this powerful technology for a wide range of applications in drug development, diagnostics, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Antibody Labeling with Methyltetrazine-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of antibodies is a fundamental technique in the development of targeted therapeutics, diagnostic agents, and research tools. N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely used method for labeling antibodies with a variety of functional molecules.[1] This protocol details the use of Methyltetrazine-PEG4-NHS ester to introduce a bioorthogonal handle onto an antibody.
The labeling process involves the reaction of the NHS ester with primary amines, predominantly found on the N-terminus and lysine (B10760008) residues of the antibody, to form a stable amide bond.[1][2] The incorporated methyltetrazine moiety can then specifically and rapidly react with a trans-cyclooctene (B1233481) (TCO) group via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[2] This "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for subsequent conjugation of the antibody to a TCO-modified molecule of interest, such as a drug, imaging agent, or nanoparticle.[2][3] The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the resulting conjugate and reduces steric hindrance.[2]
Quantitative Data Summary
Successful antibody labeling with Methyltetrazine-PEG4-NHS ester is dependent on several key parameters that should be optimized for each specific antibody and application. The following tables provide a summary of recommended starting conditions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][2] |
| Molar Excess of NHS Ester | 5:1 to 30:1 | This should be optimized to achieve the desired Degree of Labeling (DOL).[1][2] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, sodium bicarbonate, or borate (B1201080) buffer) | Buffers containing primary amines, such as Tris, will compete with the labeling reaction and must be avoided.[1][4] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines.[1][5] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is generally sufficient for the reaction to proceed efficiently.[1][2] |
| Incubation Time | 1 - 4 hours | The reaction is typically rapid and often reaches completion within this timeframe.[1] |
Table 2: Expected Outcomes
| Parameter | Expected Value | Notes |
| Degree of Labeling (DOL) | 2 - 8 tetrazines/antibody | Highly dependent on the molar excess of the NHS ester and reaction conditions.[2] |
| Antibody Recovery | > 85% | Dependent on the purification method used.[2] |
Experimental Workflow
The overall workflow for labeling an antibody with Methyltetrazine-PEG4-NHS ester involves preparation of the antibody and reagents, the labeling reaction, purification of the conjugate, and characterization.
Caption: Experimental workflow for antibody labeling.
Signaling Pathway and Application
The resulting methyltetrazine-labeled antibody can be used in a two-step targeting strategy. For example, in targeted cancer therapy, the antibody can be designed to bind to a specific cell surface receptor. Following administration and binding, a TCO-modified therapeutic agent can be introduced, which will then "click" to the antibody, delivering the payload directly to the target cells.
Caption: Bioorthogonal antibody-drug conjugate targeting pathway.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for labeling an antibody with Methyltetrazine-PEG4-NHS ester.
Materials
-
Antibody of interest
-
Methyltetrazine-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4; or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[2]
-
UV-Vis spectrophotometer
Procedure
-
Antibody Preparation
-
It is critical to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution as they will compete with the labeling reaction.[1][6]
-
If necessary, perform a buffer exchange into an amine-free reaction buffer using a desalting column or dialysis.[2][7]
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[2]
-
-
Preparation of Methyltetrazine-PEG4-NHS Ester Stock Solution
-
Allow the vial of Methyltetrazine-PEG4-NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[1] For example, dissolve 1 mg of the NHS ester in 100 µL of DMSO to make a 10 mg/mL solution.[7] This solution is sensitive to moisture and should be used without delay.[8]
-
-
Labeling Reaction
-
Calculate the required volume of the Methyltetrazine-PEG4-NHS ester stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess is recommended.[1]
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[5][10] Alternatively, the reaction can be carried out overnight at 4°C.[6]
-
-
Quenching the Reaction (Optional but Recommended)
-
Purification of the Labeled Antibody
-
Separate the labeled antibody from unreacted Methyltetrazine-PEG4-NHS ester and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[2]
-
Follow the manufacturer's instructions for the desalting column to collect the purified antibody-tetrazine conjugate.[11]
-
Characterization and Storage
-
Determination of the Degree of Labeling (DOL)
-
The DOL, which represents the average number of methyltetrazine molecules per antibody, can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of the methyltetrazine moiety (typically around 520-540 nm, but refer to the manufacturer's specifications).[10][12]
-
The concentration of the antibody and the tetrazine can be calculated using the Beer-Lambert law, and the DOL is the molar ratio of tetrazine to antibody.
-
-
Storage
-
Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[11] The addition of a cryoprotectant such as glycerol (B35011) may be beneficial for frozen storage.[4]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Presence of primary amines in the antibody buffer. | Perform buffer exchange into an amine-free buffer prior to labeling.[1] |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use in anhydrous solvent.[8] | |
| Insufficient molar excess of NHS ester. | Increase the molar ratio of NHS ester to antibody.[2] | |
| Loss of Antibody Activity | Excessive labeling of lysine residues within the antigen-binding site. | Reduce the molar excess of the NHS ester.[12] |
| Harsh reaction conditions. | Decrease the incubation time or perform the reaction at a lower temperature (e.g., 4°C).[12] | |
| Precipitation of Antibody | High concentration of organic solvent from the NHS ester stock. | Keep the volume of the added NHS ester solution to a minimum, typically less than 10% of the total reaction volume. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. benchchem.com [benchchem.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. bidmc.org [bidmc.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Step-by-Step Guide to Protein Conjugation with Methyltetrazine-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the conjugation of proteins with Methyltetrazine-NHS ester. This method is a cornerstone of modern bioconjugation, enabling the creation of advanced protein constructs for a wide array of applications, including antibody-drug conjugates (ADCs), in vivo imaging agents, and proteomic tools.[1][2][3] The strategy leverages the reliability of N-hydroxysuccinimide (NHS) ester chemistry for labeling primary amines on proteins and the subsequent power of bioorthogonal click chemistry.[2][3]
The core of this technique is a two-step process. First, the NHS ester group of the this compound reagent reacts with primary amines on the protein, such as the ε-amino group of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[1][2][3] This step introduces the methyltetrazine moiety onto the protein. The second step involves the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the engineered methyltetrazine group and a trans-cyclooctene (B1233481) (TCO)-modified molecule.[2][3][4][5][6] This "click chemistry" reaction is known for its exceptionally fast kinetics and biocompatibility, proceeding readily under physiological conditions without the need for a catalyst.[2][5][7]
Key Quantitative Data
The following tables summarize important quantitative parameters for the successful conjugation of proteins with this compound.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[8] |
| This compound Molar Excess | 5- to 20-fold | The optimal ratio should be determined empirically to achieve the desired degree of labeling (DOL).[2][9] |
| Reaction pH | 7.2 - 8.5 | Optimal range for NHS ester reaction with primary amines. Lower pH decreases reactivity, while higher pH increases hydrolysis of the NHS ester.[9][10] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Incubation time can be optimized based on the protein and desired DOL.[2][9] |
| Quenching Agent Concentration | 50-100 mM | A quenching agent like Tris or glycine (B1666218) is used to stop the reaction by consuming unreacted NHS ester.[2][9] |
| Quenching Time | 15-30 minutes at room temperature | Ensures all reactive NHS esters are quenched.[9] |
| Reagent/Material | Recommended Storage Conditions | Key Considerations |
| This compound | -20°C, desiccated | Prepare stock solutions in anhydrous DMSO or DMF immediately before use to minimize hydrolysis.[9][10] |
| Protein Solution | 4°C or as recommended for the specific protein | Buffer should be free of primary amines (e.g., Tris). PBS is a common choice.[9][11] |
| Anhydrous DMSO or DMF | Room temperature, desiccated | Use high-quality, anhydrous solvent to prevent hydrolysis of the NHS ester.[9][12] |
Experimental Protocols
Protocol 1: Labeling of Protein with this compound
This protocol details the initial labeling of the target protein with the methyltetrazine moiety.
Materials:
-
Protein of interest
-
This compound (or a PEGylated version like Methyltetrazine-PEG8-NHS ester for improved solubility)[2][3]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5[9][13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns (e.g., PD-10) or dialysis equipment for purification[2]
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[9]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[9]
-
-
Quenching the Reaction:
-
Purification of the Methyltetrazine-Labeled Protein:
Protocol 2: Bioorthogonal Ligation with a TCO-Modified Molecule
This protocol describes the "click" reaction between the methyltetrazine-labeled protein and a trans-cyclooctene (TCO)-containing molecule (e.g., a fluorescent dye, drug, or biotin).
Materials:
-
Purified Methyltetrazine-labeled protein (from Protocol 1)
-
TCO-modified molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the TCO-modified molecule in a compatible solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the TCO-modified molecule to the solution of the Methyltetrazine-labeled protein.[14]
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.[14]
-
Purify the final protein conjugate using a desalting column or size-exclusion chromatography to remove any unreacted TCO-modified molecule.[14]
Protocol 3: Characterization of the Protein Conjugate
It is crucial to characterize the final conjugate to determine the degree of labeling (DOL) and confirm successful conjugation.
1. Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry:
-
The DOL, which represents the average number of methyltetrazine molecules per protein, can be determined by measuring the absorbance of the protein (typically at 280 nm) and the methyltetrazine (around 320 nm).[2][11] The specific extinction coefficients for the protein and the methyltetrazine moiety are required for this calculation.[2]
2. Confirmation of Conjugation by SDS-PAGE:
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can provide a qualitative assessment of the conjugation.[15]
-
A successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the unconjugated protein control.[15]
3. Mass Spectrometry (MS) for Precise Mass Determination:
-
Mass spectrometry provides an accurate mass of the conjugate, confirming successful labeling and allowing for a precise determination of the degree of labeling.[11][15]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 6. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Labeling of Primary Amines with Methyltetrazine-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for labeling primary amines on the surface of live cells using Methyltetrazine-NHS ester. This method is a powerful tool for attaching a bioorthogonal handle to cell surface proteins, enabling a wide range of downstream applications, including cellular imaging, tracking of biomolecules, and the development of antibody-drug conjugates (ADCs).[1]
Introduction
This compound is a bifunctional reagent that facilitates the covalent attachment of a methyltetrazine group to biomolecules containing primary amines, such as the lysine (B10760008) residues and N-termini of proteins.[1][2] The reagent consists of two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines under mild pH conditions.[2][3]
-
Methyltetrazine: A highly reactive diene that participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[1][4] This "click chemistry" reaction is exceptionally fast, bioorthogonal, and proceeds efficiently under physiological conditions without the need for a catalyst.[2][4]
The labeling strategy typically involves a two-step process where cell surface proteins are first modified with the this compound, introducing a bioorthogonal "handle." Subsequently, a molecule of interest functionalized with a TCO group (e.g., a fluorescent dye or a therapeutic agent) can be specifically "clicked" onto the modified cell surface.[1] A water-soluble version, Methyltetrazine-Sulfo-NHS Ester, is also available for applications that cannot tolerate organic co-solvents and is particularly useful for specific labeling of cell surface proteins due to its membrane impermeability.[5]
Principle of the Reaction
The labeling process is based on two fundamental chemical reactions:
-
Amine Acylation: The NHS ester reacts with the unprotonated primary amine group on a cell surface protein to form a stable covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[3][6]
-
Bioorthogonal Ligation (IEDDA): The methyltetrazine moiety introduced onto the cell surface protein serves as a reactive partner for a TCO-functionalized molecule. The subsequent IEDDA reaction is highly specific and rapid, forming a stable covalent bond.[2][7] This bioorthogonal reaction does not interfere with native biological processes.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful cell surface labeling.
Table 1: NHS Ester Reaction Parameters
| Parameter | Recommended Value | Notes |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, Bicarbonate, or Borate buffer[3][8] | Must be free of primary amines (e.g., Tris, glycine).[3] |
| pH | 7.2 - 8.5[8] | Optimal pH is often 8.3-8.5 to balance amine reactivity and NHS ester hydrolysis.[3][9] |
| This compound Concentration | 1-25 µM (for direct cell labeling)[10] | The optimal concentration should be determined empirically for each cell type. |
| Molar Excess (for protein conjugation) | 10- to 20-fold (over protein)[2][7] | A common starting point for optimization.[7] |
| Incubation Time | 30-60 minutes[11][12] | Can be adjusted based on the reactivity of the protein and desired degree of labeling. |
| Temperature | Room temperature or 4°C[8] | Reactions are slower at 4°C, which can provide more control.[8] |
Table 2: Bioorthogonal Ligation (IEDDA) Parameters
| Parameter | Recommended Value | Notes |
| TCO-Probe Concentration | 1-5 µM (for live cell imaging)[7] | Should be optimized for the specific application. |
| Incubation Time | 15-60 minutes[11][12] | The reaction is very fast; signal can often be detected almost immediately.[7] |
| Temperature | 37°C or Room Temperature[7][11] | The reaction proceeds efficiently at physiological temperatures. |
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
This compound or Methyltetrazine-Sulfo-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7][13]
-
Reaction Buffer (e.g., PBS, pH 7.4-8.0)[12]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or cell culture medium with serum)[3][10]
-
Wash Buffer (e.g., PBS)
-
TCO-functionalized probe of interest
-
Cell culture medium
-
Reagents for cell viability assay (e.g., Propidium Iodide, MTT, or MTS)[10]
Protocol 1: Direct Labeling of Cell Surface Primary Amines
This protocol describes the direct labeling of primary amines on the surface of live cells.
-
Cell Preparation: Harvest cells and wash them twice with an amine-free buffer (e.g., PBS, pH 7.4) to remove any traces of amine-containing culture medium.
-
Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 1-10 mM) of this compound in anhydrous DMSO.[10]
-
Labeling Reaction: Resuspend the cells in the reaction buffer. Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-25 µM).[10] Mix gently.
-
Incubation: Incubate the cells for 30 minutes at room temperature.[12]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl to a final concentration of 50-100 mM or by adding complete cell culture medium containing serum).[3][10] Incubate for 5-10 minutes.[10]
-
Washing: Wash the cells three times with a wash buffer to remove unreacted reagent.
-
TCO Ligation: Resuspend the methyltetrazine-labeled cells in the appropriate buffer or medium and add the TCO-functionalized probe at the desired concentration (e.g., 1-5 µM for imaging).[7]
-
Incubation: Incubate for 15-60 minutes at the appropriate temperature (e.g., 37°C for live cells).[7][11]
-
Final Washes: Wash the cells three times to remove any unbound TCO-probe.
-
Analysis: The cells are now ready for downstream applications such as fluorescence microscopy or flow cytometry.
Protocol 2: Two-Step Labeling via Antibody Conjugation
This is a more targeted approach that involves first conjugating a TCO-NHS ester to an antibody that recognizes a specific cell surface protein. The TCO-modified antibody is then used to label the cells, followed by the addition of a methyltetrazine-functionalized probe.
Part A: TCO-NHS Ester Conjugation to an Antibody [11]
-
Antibody Preparation: Prepare a solution of the purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[11] If the antibody solution contains primary amines, perform a buffer exchange.[11]
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-NHS ester in anhydrous DMSO.[11]
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of the TCO-NHS ester solution to the antibody solution.[11]
-
Incubation: Incubate for 1 hour at room temperature with gentle mixing.[11]
-
Quenching: Add 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to quench any unreacted NHS ester.[11]
-
Purification: Remove excess, unreacted TCO-NHS ester by purifying the antibody-TCO conjugate using a desalting column.[12]
Part B: Cell Labeling [11]
-
Cell Preparation: Prepare cells as described in Protocol 1, Step 1.
-
Incubation with TCO-Antibody: Incubate the cells with the TCO-modified antibody at a suitable concentration (e.g., 10 µg/mL) in cell culture medium for 1 hour at 37°C.[1]
-
Washing: Gently wash the cells three times with pre-warmed PBS or serum-free medium to remove the unbound antibody.[11]
-
Tetrazine Ligation: Prepare a solution of the methyltetrazine-functionalized probe (e.g., 5-10 µM) in complete cell culture medium. Add this solution to the cells.[11]
-
Incubation: Incubate for 30-60 minutes at 37°C.[11]
-
Final Washes: Wash the cells three times with PBS to remove the unreacted methyltetrazine-probe.[11] The cells are now ready for analysis.
Protocol 3: Cell Viability Assessment
It is crucial to assess cell viability after labeling to ensure that the labeling process itself is not cytotoxic.[10]
-
Assay Selection: Choose a suitable cell viability assay, such as one based on membrane integrity (e.g., Propidium Iodide or DRAQ7™ exclusion) or metabolic activity (e.g., MTT, MTS, or resazurin (B115843) assays).[1]
-
Procedure: Following the labeling protocol, perform the viability assay according to the manufacturer's instructions.
-
Controls: Include an unlabeled (vehicle control) cell population to serve as a baseline for 100% viability.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[1] For fluorescent viability dyes, analyze the cells using a flow cytometer or fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient NHS Ester Reaction: - pH of the reaction buffer is too low (<7.2).[6] - Presence of primary amines in the buffer.[3] - Hydrolysis of the NHS ester.[3] | - Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[6] - Use an amine-free buffer. - Prepare the NHS ester solution immediately before use. |
| Low TCO-Probe Reactivity: - Insufficient incubation time. - Low concentration of the probe. | - Increase the incubation time for the TCO ligation step. - Increase the concentration of the TCO-probe. | |
| High Background/Non-specific Staining | Non-specific binding of the probe. | - Increase the number of washing steps after labeling. - Include a blocking step with a protein solution (e.g., BSA) before adding the probe. |
| Decreased Cell Viability | Cytotoxicity of the labeling reagent. High concentration of organic solvent (DMSO/DMF). [6] | - Titrate the concentration of the this compound to the lowest effective concentration. - Ensure the final concentration of the organic solvent is kept below 10%.[6] - Use a water-soluble Sulfo-NHS ester version of the reagent.[5] |
Applications in Studying Cellular Signaling
Labeling specific cell surface receptors with this technique can be a powerful tool for studying signaling pathways. For example, by labeling a receptor such as the Epidermal Growth Factor Receptor (EGFR), researchers can use live-cell imaging to visualize its trafficking, internalization, and co-localization with downstream signaling molecules in real-time following stimulation with its ligand.[1][7] This allows for the dynamic tracking of signaling events as they occur on and within the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Methyltetrazine-NHS Ester in In Vivo Pre-targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeting strategies represent a significant advancement in targeted therapies and diagnostics, aiming to improve the therapeutic index of potent agents like radionuclides and cytotoxic drugs. This is achieved by separating the delivery of a targeting moiety (e.g., a monoclonal antibody) from the therapeutic or imaging agent. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is an exceptionally fast and selective bioorthogonal "click chemistry" reaction ideal for this purpose.[1] Methyltetrazine-NHS ester is a key reagent in this approach, enabling the efficient conjugation of a methyltetrazine moiety to antibodies or other biomolecules containing primary amines.[2][3]
This document provides detailed application notes and protocols for the use of this compound in in vivo pre-targeting applications.
Principle of Pre-targeting
The pre-targeting workflow involves a two-step process designed to maximize target accumulation while minimizing systemic exposure to the active agent.[1]
-
Step 1: Targeting. A monoclonal antibody (mAb), modified with a TCO group, is administered to the subject. This mAb-TCO conjugate circulates and accumulates at the target site (e.g., a tumor). A sufficient waiting period allows for the clearance of unbound mAb-TCO from the bloodstream.
-
Step 2: Delivery. A small molecule, therapeutic, or imaging agent conjugated to methyltetrazine is administered. This tetrazine-modified molecule rapidly circulates and undergoes a highly specific iEDDA reaction with the TCO-modified antibody pre-localized at the target site.[1] Unbound tetrazine-agent conjugates are quickly cleared from the body, reducing off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in pre-targeting applications. These values are compiled from various sources and should serve as a guide for experimental design and optimization.[3]
Table 1: Reaction Conditions for Antibody Labeling with this compound [3]
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction efficiency.[3] |
| Molar Excess of NHS Ester | 5 - 30 fold | This should be optimized to achieve the desired Degree of Labeling (DOL).[3] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.5 | Ensure the buffer is free of primary amines (e.g., Tris).[2][4] |
| Reaction Time | 30 - 60 minutes at room temperature, or 2 hours on ice | Longer incubation times may be required at lower temperatures.[2] |
| Quenching Reagent | Tris buffer (50-100 mM final concentration) | Used to stop the reaction by consuming unreacted NHS ester.[5] |
Table 2: Characterization of Antibody-Tetrazine Conjugates [3]
| Parameter | Typical Result | Method of Determination |
| Degree of Labeling (DOL) | 2 - 8 tetrazines/antibody | UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and ~520-540 nm for the tetrazine).[5][6] |
| Antibody Recovery | > 85% | Dependent on the purification method (e.g., size-exclusion chromatography).[3] |
Table 3: In Vivo Pre-targeting Parameters
| Parameter | Typical Range/Value | Notes |
| mAb-TCO Dose | Dependent on antibody and target | |
| Time Interval between mAb-TCO and Tetrazine-Agent Injection | 24 - 72 hours | Allows for clearance of unbound antibody, improving the target-to-background ratio.[7][8] |
| Tetrazine-Agent Dose | Dependent on the agent and desired effect | |
| Imaging Time Post-Tetrazine-Agent Injection | 1 - 24 hours | For imaging applications, this allows for clearance of the unbound imaging agent.[6] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the modification of a monoclonal antibody with a methyltetrazine moiety using an NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound (e.g., Methyltetrazine-PEG4-NHS ester)[3]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[3]
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.[3]
-
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Quenching Reaction (Optional):
-
Purification:
-
Remove unreacted this compound using a spin desalting column equilibrated with PBS according to the manufacturer's instructions.[3]
-
Collect the purified antibody-tetrazine conjugate.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the characteristic absorbance maximum of the tetrazine (typically around 520-540 nm).[6]
-
Protocol 2: In Vivo Pre-targeting Imaging Study
This protocol provides a general workflow for a pre-targeted imaging study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
TCO-modified antibody (prepared separately, e.g., using TCO-NHS ester)[1]
-
Methyltetrazine-conjugated imaging agent (e.g., a fluorescent dye or PET tracer)
-
Sterile, pyrogen-free PBS for injection
-
Anesthetic
-
Imaging system (e.g., PET/CT scanner)
Procedure:
-
Step 1: Administration of TCO-Antibody (Pre-targeting):
-
Step 2: Administration of Tetrazine-Imaging Agent:
-
After the pre-targeting interval, administer the methyltetrazine-conjugated imaging agent via intravenous injection. The small size of the agent allows for rapid distribution and clearance of the unbound tracer.[8]
-
-
Step 3: In Vivo Click Reaction and Imaging:
-
The tetrazine-imaging agent will rapidly react with the TCO-modified antibody accumulated at the target site.[8]
-
Allow a short period for the unbound imaging agent to clear from circulation (typically 1-4 hours).[8]
-
At various time points post-injection of the imaging agent (e.g., 1, 2, 4, and 24 hours), anesthetize the mice and perform imaging.[6]
-
-
Biodistribution Analysis (Optional):
-
After the final imaging session, euthanize the mice and collect the tumor and major organs.
-
Measure the signal (e.g., radioactivity) in each tissue to determine the percent injected dose per gram (%ID/g).[6]
-
Visualizations
References
Revolutionizing PET Imaging: Application Notes and Protocols for Methyltetrazine-NHS Ester in Probe Development
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has propelled the field of molecular imaging forward, offering unprecedented precision and efficiency in the development of diagnostic and therapeutic agents. Among these powerful tools, Methyltetrazine-NHS ester has emerged as a cornerstone for the construction of Positron Emission Tomography (PET) imaging probes. Its ability to participate in the exceptionally fast and highly selective inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with trans-cyclooctene (B1233481) (TCO) enables a robust and versatile platform for radiolabeling sensitive biomolecules under mild, physiological conditions.[1][2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound in the development of PET imaging probes. It is designed to guide researchers through the key steps of antibody conjugation, radiolabeling with common PET isotopes, and in vivo imaging workflows, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Principle of the Reaction
The core of this technology lies in the bioorthogonal iEDDA reaction between a methyltetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (TCO). The this compound is a heterobifunctional linker; the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond, thereby attaching the methyltetrazine "handle" to the biomolecule of interest.[2][4] This modified biomolecule can then be reacted with a TCO-containing radiolabeled synthon in a rapid and specific manner. This "pre-targeting" approach is particularly advantageous as it separates the slow pharmacokinetics of large targeting vectors like antibodies from the rapid decay of short-lived PET radionuclides.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies utilizing methyltetrazine chemistry for PET probe development. These values can serve as a benchmark for researchers designing their own experiments.
Table 1: Radiolabeling Efficiency and Specific Activity
| Radiolabeling Reaction | Radiochemical Yield (Decay-Corrected) | Specific Activity | Reference |
| 18F-labeled tetrazine with TCO-antibody | 54-65% | 21.4 - 26.7 GBq/μmol | [5] |
| 18F-labeled TCO with tetrazine-RGD peptide | >97% | 111 GBq/μmol | [7] |
| 64Cu-NOTA-tetrazine with TCO-antibody | Not explicitly stated, but successful imaging achieved | Not explicitly stated | [8] |
| 68Ga-THP-tetrazine | >95% (labeling of chelator) | Not applicable | [9][10] |
| 89Zr-DFO-antibody (for comparison) | Not explicitly stated, but a well-established method | Not explicitly stated | [11][12] |
Table 2: In Vivo Performance of Tetrazine-Based PET Probes
| PET Probe | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| 18F-pretargeted anti-CA19.9 | BxPC3 pancreatic cancer | up to 6.4 | 4 h | [5][6] |
| 18F-RGD peptide | U87MG glioma | Integrin-specific uptake observed | Not specified | [7][13] |
| 64Cu-pretargeted anti-A33 | SW1222 colorectal cancer | High-quality images obtained | 2-18 h | [14] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent attachment of a methyltetrazine moiety to a monoclonal antibody (mAb) via its primary amine groups.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)[4]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.4
-
Spin desalting columns (e.g., 10 kDa MWCO) or dialysis cassette[15]
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into the reaction buffer.
-
Adjust the mAb concentration to 1-10 mg/mL.[15]
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[15]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted this compound using a spin desalting column or by dialysis against PBS.[15]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the characteristic absorbance maximum of the tetrazine (typically around 520-540 nm). The DOL can be calculated using the Beer-Lambert law.[15]
-
Protocol 2: Radiolabeling of a TCO-Containing Moiety with 18F
This protocol provides a general procedure for the radiolabeling of a trans-cyclooctene (TCO)-containing precursor with Fluorine-18.
Materials:
-
TCO-containing precursor molecule
-
[¹⁸F]Fluoride from a cyclotron
-
Elution solution (e.g., potassium carbonate/Kryptofix 2.2.2 in acetonitrile (B52724)/water)
-
Anhydrous reaction solvent (e.g., DMSO or acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge using the elution solution into a reaction vial.[15]
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at an elevated temperature.[15]
-
-
Radiolabeling Reaction:
-
Dissolve the TCO-precursor in the reaction solvent and add it to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).[15]
-
-
Purification:
-
Purify the 18F-labeled TCO-probe using SPE cartridges or semi-preparative HPLC.[15]
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using radio-TLC or radio-HPLC.[15]
-
Protocol 3: Pre-targeted PET Imaging in a Murine Xenograft Model
This protocol outlines a general workflow for a pre-targeted PET imaging study in mice bearing tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Methyltetrazine-labeled antibody (from Protocol 1)
-
Radiolabeled TCO-imaging agent (e.g., 18F-TCO from Protocol 2)
-
Anesthetic for animal imaging
-
PET/CT scanner
Procedure:
-
Antibody Administration:
-
Administer the Methyltetrazine-labeled antibody intravenously to the tumor-bearing mice.
-
Allow the antibody to accumulate at the tumor site and clear from circulation (typically 24-72 hours, depending on the antibody).[8]
-
-
Radiotracer Administration:
-
After the predetermined antibody circulation time, administer the radiolabeled TCO-imaging agent intravenously.[16]
-
-
PET/CT Imaging:
-
Biodistribution Analysis (Optional):
Visualized Workflows and Pathways
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for conjugating this compound to an antibody.
Caption: Workflow for radiolabeling a TCO-precursor with Fluorine-18.
Caption: Workflow for pre-targeted in vivo PET imaging.
Conclusion
This compound, in conjunction with TCO-functionalized radiotracers, provides a powerful and modular platform for the development of next-generation PET imaging probes. The pre-targeting strategy enabled by this bioorthogonal chemistry allows for high-contrast imaging with reduced radiation dose to non-target tissues. The protocols and data presented here offer a solid foundation for researchers to harness this technology for their specific applications in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 10. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openmedscience.com [openmedscience.com]
- 13. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates using Methyltetrazine-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker technology connecting the antibody to the drug payload is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile.[3] This document provides a detailed protocol for the synthesis of ADCs using a Methyltetrazine-NHS ester, which facilitates a two-step conjugation strategy involving bioorthogonal "click chemistry".[4][5]
This method first involves the modification of the antibody by reacting the N-Hydroxysuccinimide (NHS) ester of the methyltetrazine linker with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues.[6][] This results in a stable amide bond and a "tetrazine-functionalized" antibody.[5] The methyltetrazine moiety serves as a bioorthogonal handle for a subsequent, highly efficient, and specific reaction with a trans-cyclooctene (B1233481) (TCO)-modified drug payload.[4][8] This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and proceeds under mild, physiological conditions, making it ideal for bioconjugation.[4][9]
Core Principles
The creation of an ADC using this compound follows a two-stage process:
-
Antibody Modification: The antibody is functionalized with a methyltetrazine group by reaction with a this compound. This process targets accessible primary amines on the antibody surface.
-
Drug Conjugation (Click Chemistry): The tetrazine-modified antibody is then reacted with a drug molecule that has been pre-functionalized with a trans-cyclooctene (TCO) group. The iEDDA reaction between the tetrazine and TCO forms a stable covalent bond, yielding the final ADC.[4][8]
This approach offers excellent control over the conjugation process and allows for the separate preparation and quality control of the modified antibody and the drug-linker construct before the final conjugation step.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody conjugation process. These values are intended as a starting point, and optimization is recommended for specific antibodies and drug-linkers.
Table 1: Reaction Conditions for Antibody Labeling with this compound [5]
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction efficiency.[5] |
| Molar Excess of NHS Ester | 5 - 30 fold | This should be optimized to achieve the desired Degree of Labeling (DOL).[5] |
| Reaction Buffer | PBS, pH 7.2-8.5 | Amine-free buffers such as phosphate, bicarbonate, or borate (B1201080) are essential.[6][10][11] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature is generally adequate for the reaction.[5][] |
| Reaction Time | 1 - 2 hours | Can be extended to overnight at 4°C.[4] |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction.[4] |
Table 2: Characterization of the Antibody-Tetrazine Conjugate
| Parameter | Typical Values | Method of Analysis |
| Degree of Labeling (DOL) | 2 - 8 tetrazines/antibody | UV-Vis Spectroscopy, Mass Spectrometry |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280), SEC-HPLC |
| Purity | > 95% | SEC-HPLC, SDS-PAGE |
Table 3: Reaction Conditions for Tetrazine-TCO Ligation [8][12]
| Parameter | Recommended Range | Notes |
| Molar Excess of TCO-Drug | 1.1 - 5 fold (over tetrazine) | A slight molar excess ensures complete conjugation of the tetrazine sites.[12] |
| Reaction Buffer | PBS, pH 7.4 | The reaction is efficient under physiological conditions.[8] |
| Reaction Temperature | Room Temperature | The reaction is typically very fast. |
| Reaction Time | 1 hour | Often complete within minutes, but a 1-hour incubation is common to ensure completion.[12] |
Experimental Protocols
Protocol 1: Antibody Preparation
Proper antibody preparation is crucial for successful conjugation. This involves buffer exchange to remove any substances that could interfere with the NHS ester reaction.[4]
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Spin Desalting Columns or Dialysis Cassettes
Procedure:
-
Buffer Exchange: Exchange the antibody storage buffer to PBS, pH 7.2-8.5.[4]
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL using PBS.
Protocol 2: Antibody Modification with this compound
This protocol describes the reaction of the prepared antibody with this compound.
Materials:
-
Prepared antibody solution (in PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]
-
Spin Desalting Columns
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[4][6]
-
Reaction Setup:
-
In a reaction tube, add the prepared antibody solution.
-
Slowly add the desired molar excess of the this compound solution to the antibody solution while gently mixing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4] Protect from light if the reagents are light-sensitive.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.[4] Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted this compound and quenching reagent using spin desalting columns, exchanging the buffer to PBS, pH 7.4. Follow the manufacturer's protocol.[5]
Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation
This is the final step where the tetrazine-modified antibody is conjugated with the TCO-modified drug.
Materials:
-
Purified tetrazine-modified antibody (from Protocol 2)
-
TCO-modified drug
-
Reaction Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-modified drug in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
In a reaction tube, combine the tetrazine-modified antibody with a 1.1- to 5-fold molar excess of the TCO-modified drug.[12]
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[12] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[8]
-
Purification: Purify the resulting ADC from excess drug-linker and other impurities using a Size-Exclusion Chromatography (SEC) system.
Protocol 4: Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Calculation: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[2]
Method:
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is a common method for determining the DAR. The intact ADC can be analyzed, or it can be reduced to separate the light and heavy chains for more detailed information. Deglycosylation may also be performed to simplify the mass spectrum.
-
Data Analysis: The deconvoluted mass spectra are used to identify the different drug-loaded species (D0, D1, D2, etc.). The DAR is calculated as a weighted average of these species.[13]
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Chemical reaction pathway for ADC formation.
References
- 1. lcms.cz [lcms.cz]
- 2. hpst.cz [hpst.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. bidmc.org [bidmc.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
Calculating the Degree of Labeling (DOL) for Methyltetrazine Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of bioconjugates is paramount in research and therapeutic development. For molecules functionalized using methyltetrazine chemistry, the Degree of Labeling (DOL) is a critical quality attribute. The DOL represents the average number of methyltetrazine molecules conjugated to a single biomolecule, such as a protein or antibody.[1][2] Accurate determination of the DOL is essential for ensuring the quality, consistency, and reproducibility of experiments.[1] An optimal DOL is crucial for the efficacy of downstream applications; a low DOL may result in a poor signal or reduced potency, while an excessively high DOL can lead to protein aggregation, loss of biological activity, or fluorescence quenching.[1]
These application notes provide detailed protocols for the determination of the DOL for methyltetrazine conjugates using two common analytical techniques: UV-Vis spectrophotometry and mass spectrometry.
Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The utility of methyltetrazine in bioconjugation stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) derivative.[3] This "click chemistry" reaction is known for its exceptional speed and specificity, allowing for the efficient formation of stable covalent bonds under mild, aqueous conditions.[4] This makes it an ideal strategy for constructing complex bioconjugates, including antibody-drug conjugates (ADCs).[3][5]
Methods for Determining the Degree of Labeling (DOL)
The two primary methods for quantifying the DOL of methyltetrazine conjugates are UV-Vis spectrophotometry and mass spectrometry.
| Analytical Technique | Principle | Key Metrics | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of light by the protein (at 280 nm) and the methyltetrazine moiety (typically around 520-540 nm).[6] | Degree of Labeling (DOL) | Rapid, simple, and readily accessible.[6] | Can be less accurate if the extinction coefficient of the conjugate is not precisely known; potential for interference from other absorbing species.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ions to determine the precise molecular weight of the conjugate. | Distribution of labeled species, average DOL. | Highly accurate and can resolve different labeled species.[7] Provides a direct measurement of mass and mass distribution.[7] | Requires specialized and expensive equipment.[7] Can be more time-consuming for sample preparation and analysis.[7] |
Experimental Protocols
Protocol 1: DOL Calculation using UV-Vis Spectrophotometry
This protocol details the most common and accessible method for determining the DOL of a methyltetrazine-labeled protein.[1]
Materials and Equipment:
-
Methyltetrazine-protein conjugate solution
-
Phosphate-buffered saline (PBS) or other suitable amine-free buffer
-
UV-transparent cuvettes or a micro-volume spectrophotometer
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: If the conjugate solution is highly concentrated, dilute it with PBS to ensure the absorbance readings are within the linear range of the spectrophotometer.[7] Record the dilution factor. It is essential to remove any residual unbound methyltetrazine linker through methods like dialysis or gel filtration prior to measurement.[8]
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer with the same buffer used for the sample.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the methyltetrazine dye (typically 520-540 nm, Adye).[6]
-
Calculations:
The DOL is calculated using the following formulas:
-
Calculate the concentration of the protein. A correction factor (CF) is necessary because the methyltetrazine dye may also absorb light at 280 nm.[6][8]
Corrected A280 = A280 - (Adye * CF)[6]
Protein Concentration (M) = Corrected A280 / εprotein[6]
Where:
-
A280 : Absorbance of the conjugate at 280 nm.
-
Adye : Absorbance of the conjugate at the λmax of the dye.
-
CF : Correction factor (ratio of the dye's absorbance at 280 nm to its absorbance at its λmax).[6][8]
-
εprotein : Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For a typical IgG, this is approximately 210,000 M-1cm-1.[8]
-
-
Calculate the concentration of the methyltetrazine dye.
Dye Concentration (M) = Adye / εdye[6]
Where:
-
εdye : Molar extinction coefficient of the methyltetrazine dye at its λmax (in M-1cm-1).
-
-
Calculate the Degree of Labeling (DOL).
DOL = Dye Concentration (M) / Protein Concentration (M)[6]
Expected Results:
The calculated DOL provides the average number of methyltetrazine molecules per protein. For example, a DOL of 3.0 indicates that, on average, there are three molecules of the methyltetrazine linker conjugated to each protein molecule. For antibodies, the optimal DOL typically falls between 2 and 10.[8][9]
Protocol 2: DOL Determination using Mass Spectrometry
Mass spectrometry provides a more precise determination of the DOL by measuring the mass of the intact protein conjugate. This allows for the identification of the distribution of different labeled species (e.g., proteins with 1, 2, 3, etc., labels).
Analytical Approaches:
-
Top-Down Analysis: Involves analyzing the entire, intact protein conjugate. This provides a rapid assessment of successful conjugation and the distribution of conjugated species.
-
Middle-Down Analysis: The protein conjugate is digested into larger subunits before analysis.
-
Bottom-Up Analysis: The protein is digested into peptides, which are then analyzed.[10]
This protocol focuses on the top-down approach using LC-MS.
Materials and Equipment:
-
Purified methyltetrazine-protein conjugate
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF or ESI-QTOF)
-
Appropriate solvents for LC
Procedure:
-
Sample Preparation: Desalt the purified conjugate sample to remove non-volatile salts that can interfere with ionization.
-
LC-MS Analysis:
-
Inject the desalted sample into the LC-MS system.
-
The liquid chromatography step separates the conjugate from any remaining impurities.
-
The eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used for protein analysis.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the different species present in the sample.
-
Compare the mass of the unconjugated protein to the masses of the conjugated species. The mass shift corresponds to the mass of the attached methyltetrazine linker(s).
-
The relative abundance of each peak in the deconvoluted spectrum indicates the proportion of each labeled species.
-
Data Presentation:
The results from a mass spectrometry analysis can be summarized in a table.
| Species | Molecular Weight (Da) | Relative Abundance (%) |
| Unconjugated Protein | 150,000 | 10 |
| Protein + 1 Linker | 150,800 | 25 |
| Protein + 2 Linkers | 151,600 | 40 |
| Protein + 3 Linkers | 152,400 | 20 |
| Protein + 4 Linkers | 153,200 | 5 |
The average DOL can be calculated from this distribution.
Troubleshooting
| Problem | Possible Cause | Troubleshooting Step |
| Inaccurate DOL calculation (UV-Vis) | Presence of unreacted methyltetrazine linker. | Ensure the conjugate is thoroughly purified (e.g., by dialysis or size-exclusion chromatography) to remove all unbound linker before measuring absorbance.[11] |
| Incorrect extinction coefficients. | Use the correct molar extinction coefficients for your specific protein and the methyltetrazine derivative.[11] | |
| Low conjugation efficiency | Inaccessible amine or thiol groups on the protein. | Consider gentle denaturation or using a linker with a longer PEG spacer to increase accessibility.[11] |
| Incorrect molar ratio of reactants. | Titrate the molar excess of the methyltetrazine linker to find the optimal condition for your specific protein. A 10- to 20-fold molar excess is a common starting point.[11] | |
| Suboptimal pH. | Ensure the pH of the reaction buffer is appropriate for the chosen conjugation chemistry (e.g., pH 7.2-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[11][12] |
Conclusion
Accurately calculating the degree of labeling is a critical step in the development and application of methyltetrazine conjugates. UV-Vis spectrophotometry offers a rapid and accessible method for routine DOL determination, while mass spectrometry provides a more detailed and precise analysis of the conjugate population. By following these detailed protocols, researchers can ensure the quality and consistency of their bioconjugates, leading to more reliable and reproducible results in their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. jchemrev.com [jchemrev.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note and Protocols: Purification of Methyltetrazine-Labeled Antibodies from Unreacted Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with methyltetrazine moieties is a cornerstone of modern bioconjugation strategies, enabling the site-specific attachment of a wide array of molecules through bioorthogonal click chemistry. A critical step in the successful production of methyltetrazine-labeled antibodies is the removal of unreacted methyltetrazine-N-hydroxysuccinimide (NHS) ester and other small molecule byproducts following the labeling reaction.[1][2] Incomplete purification can lead to inconsistencies in downstream applications, including reduced efficacy of antibody-drug conjugates (ADCs), altered pharmacokinetic profiles, and potential off-target effects.
This application note provides a comprehensive overview and detailed protocols for the purification of methyltetrazine-labeled antibodies. We will explore three commonly employed and effective techniques: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis. Each method leverages the significant size difference between the antibody conjugate (typically ~150 kDa for an IgG) and the small molecular weight of the unreacted ester.[3][4] The selection of the most appropriate method will depend on factors such as the scale of the conjugation reaction, the desired final concentration of the antibody, and the available laboratory equipment.[]
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative comparison of the most common methods for purifying methyltetrazine-labeled antibodies from unreacted esters. While specific quantitative performance can vary based on the specific antibody and reaction conditions, this table serves as a general guide for method selection.
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Principle | Separation based on hydrodynamic radius.[6][7] | Size-based separation using a semi-permeable membrane with tangential flow.[8][9] | Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[10][11] |
| Advantages | High resolution, excellent for removing aggregates, can be used for buffer exchange.[12] | Highly scalable, rapid processing of large volumes, can simultaneously concentrate and diafilter.[9][13] | Simple setup, gentle on the antibody, cost-effective for small volumes.[10] |
| Disadvantages | Can lead to sample dilution, potential for non-specific binding to the resin, limited sample volume per run.[14] | Higher initial equipment cost, potential for membrane fouling, may require process optimization.[15] | Time-consuming (can take several hours to days), can result in significant sample dilution, not easily scalable.[3][] |
| Typical Processing Time | 30-60 minutes per run | 1-4 hours | 12-48 hours with multiple buffer changes[16] |
| Expected Antibody Recovery | > 85%[1] | > 95%[8] | > 90% |
| Removal of Unreacted Ester | Excellent | Excellent | Good to Excellent |
Experimental Protocols
Size Exclusion Chromatography (SEC) / Gel Filtration
This method is highly effective for separating the large labeled antibody from the smaller, unreacted methyltetrazine-NHS ester.[10]
-
Methyltetrazine-labeled antibody reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent with an appropriate fractionation range)[17]
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector
-
Purification Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), filtered and degassed
-
Fraction collection tubes
-
System and Column Preparation:
-
Install the appropriate SEC column onto the chromatography system.
-
Thoroughly wash the system with the Purification Buffer.
-
Equilibrate the column with at least 2-3 column volumes of Purification Buffer at the recommended flow rate until a stable UV baseline is achieved.[14]
-
-
Sample Preparation:
-
After the labeling reaction, centrifuge the sample at 10,000 x g for 10 minutes to remove any precipitated material.
-
The volume of the sample to be injected should not exceed 2-5% of the total column volume to ensure optimal resolution.[14]
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Begin the isocratic elution with the Purification Buffer at a pre-determined flow rate.
-
Monitor the elution profile using the UV detector at 280 nm. The labeled antibody will elute in the first major peak, while the unreacted ester will elute later as a separate, smaller peak.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the antibody peak.
-
Pool the relevant fractions containing the purified methyltetrazine-labeled antibody.
-
Confirm the purity and concentration of the final product using UV-Vis spectrophotometry or other analytical techniques.
-
Caption: Workflow for the purification of methyltetrazine-labeled antibodies using SEC.
Tangential Flow Filtration (TFF)
TFF is an efficient method for the purification and concentration of large volumes of labeled antibodies.[9]
-
Methyltetrazine-labeled antibody reaction mixture
-
TFF system with a pump, reservoir, and pressure gauges
-
TFF cassette (e.g., with a 30 kDa Molecular Weight Cut-Off (MWCO) membrane)
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
-
Collection and waste containers
-
System Setup and Equilibration:
-
Install the TFF cassette according to the manufacturer's instructions.
-
Equilibrate the system by recirculating Diafiltration Buffer through the cassette to wet the membrane and remove any storage solution.
-
-
Concentration (Optional):
-
Load the labeled antibody reaction mixture into the reservoir.
-
Begin recirculating the solution through the TFF system.
-
Apply pressure to the system to force the buffer and small molecules (unreacted ester) through the membrane into the permeate, while retaining the larger antibody in the retentate.
-
Continue until the desired volume is reached.
-
-
Diafiltration (Buffer Exchange):
-
Add Diafiltration Buffer to the retentate in the reservoir at the same rate that permeate is being removed. This washes out the remaining unreacted ester.
-
Continue the diafiltration process for at least 5-10 diavolumes to ensure complete removal of the unreacted ester.
-
-
Final Concentration and Recovery:
-
After diafiltration, stop adding buffer and continue to concentrate the retentate to the desired final volume.
-
Recover the purified and concentrated methyltetrazine-labeled antibody from the system.
-
Caption: Workflow for TFF-based purification of methyltetrazine-labeled antibodies.
Dialysis
Dialysis is a simple and gentle method suitable for smaller-scale purifications.[10]
-
Methyltetrazine-labeled antibody reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-30 kDa)[4]
-
Large beaker (to hold at least 200 times the sample volume)[10]
-
Magnetic stir plate and stir bar
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer to remove any preservatives.
-
-
Sample Loading:
-
Load the labeled antibody reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely seal the tubing or cassette.
-
-
Dialysis:
-
Place the sealed dialysis bag or cassette into a beaker containing a large volume of cold (4°C) Dialysis Buffer.[10]
-
Place the beaker on a stir plate and stir gently.
-
The small, unreacted methyltetrazine-ester molecules will diffuse out of the bag into the surrounding buffer.
-
-
Buffer Exchange:
-
Change the Dialysis Buffer every 4-6 hours for a total of 3-4 buffer changes to ensure the complete removal of the unreacted ester.[10]
-
-
Sample Recovery:
-
After the final buffer change, carefully remove the dialysis bag or cassette from the buffer.
-
Transfer the purified antibody solution to a clean tube.
-
Caption: Workflow for the purification of methyltetrazine-labeled antibodies via dialysis.
Conclusion
The successful purification of methyltetrazine-labeled antibodies is paramount for the reliability and reproducibility of subsequent experiments. Size Exclusion Chromatography, Tangential Flow Filtration, and Dialysis are all robust methods for removing unreacted methyltetrazine-NHS esters. The choice of method should be guided by the specific requirements of the experiment, including scale, desired final concentration, and available resources. By following the detailed protocols provided in this application note, researchers can confidently obtain highly pure antibody conjugates for their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Sodium azide removal protocol | Abcam [abcam.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody purification | Abcam [abcam.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. benchchem.com [benchchem.com]
- 15. repligen.com [repligen.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
Optimizing Bioconjugation: Recommended Buffers for Methyltetrazine-NHS Ester Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyltetrazine-NHS esters are powerful reagents for the modification of biomolecules, enabling the introduction of a bioorthogonal "handle" for subsequent "click chemistry" reactions. The success of the initial conjugation step, where the N-hydroxysuccinimide (NHS) ester reacts with primary amines on a biomolecule, is critically dependent on the reaction conditions, particularly the choice of buffer. This document provides a detailed guide to selecting the optimal buffer system for Methyltetrazine-NHS ester conjugation reactions, along with comprehensive protocols for labeling proteins and antibodies.
The fundamental reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) on the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1] The efficiency of this reaction is governed by a delicate balance between the nucleophilicity of the amine and the hydrolytic stability of the NHS ester, both of which are highly pH-dependent.[2]
The Critical Role of pH
The pH of the reaction buffer is the most crucial parameter in NHS ester conjugation chemistry.[2] It directly influences two competing reactions:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂). At a pH below the pKa of the amine (for lysine, the pKa is typically around 10.5), the amine is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction rate. As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[2]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where water cleaves the ester, rendering it inactive for conjugation. The rate of hydrolysis increases significantly with higher pH.[2][3]
Therefore, an optimal pH must be established to maximize the rate of the desired amine reaction while minimizing the rate of NHS ester hydrolysis. For most this compound conjugations, the optimal pH range is 7.2 to 8.5 , with a pH of 8.3-8.5 often recommended as a starting point for achieving a good balance between these competing factors.[4][5][6][7]
Recommended Buffer Systems
The choice of buffer composition is as important as the pH. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester, a process known as quenching.[6][8][9]
Recommended Buffers:
These buffers are non-amine containing and will not interfere with the conjugation reaction.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for biomolecule conjugation with Methyltetrazine-NHS esters. These values are intended as a starting point for optimization.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity with NHS ester stability.[2][4][5][6] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[4][12] |
| Molar Excess of NHS Ester | 5 - 30 fold | Needs to be optimized to achieve the desired Degree of Labeling (DOL).[1][8][12] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature is generally sufficient for 0.5-4 hours. 4°C can be used for overnight reactions to minimize hydrolysis.[3][8][12] |
| Reaction Time | 30 minutes - 4 hours (RT) or Overnight (4°C) | The optimal time should be determined empirically.[3][7][8] |
Table 2: Buffer Recommendations
| Buffer Type | Recommended Concentration | pH Range | Suitability |
| Phosphate-Buffered Saline (PBS) | 0.1 M | 7.2 - 7.4 | Widely compatible, good for initial experiments.[7][9] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Often optimal for efficient conjugation.[7][9][11] |
| Borate Buffer | 50 mM | 8.5 | Suitable for reactions requiring a slightly higher pH.[7][8][9] |
| HEPES | 0.1 M | 7.2 - 8.5 | A good "Good's" buffer alternative.[3][7][8][9] |
Table 3: Buffers to Avoid
| Buffer Type | Reason for Incompatibility |
| Tris (e.g., TBS) | Contains primary amines that compete with the target molecule.[6][7][9] |
| Glycine | Contains a primary amine and will quench the reaction.[7][9][11][13] |
| Buffers with Ammonium Ions | Contain primary amines.[7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with a this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[11]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[11][13]
-
Purification column (e.g., desalting column, size-exclusion chromatography column)[11][12]
Procedure:
-
Protein Preparation:
-
NHS Ester Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][15]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8][11] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[8][15]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling (DOL).[11]
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice with gentle mixing.[11]
-
-
Quenching (Optional but Recommended):
-
Purification of the Conjugate:
-
Characterization:
-
Determine the Degree of Labeling (DOL), which is the average number of methyltetrazine molecules per protein. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the methyltetrazine (the specific absorbance maximum should be provided by the manufacturer).[1][11]
-
Protocol 2: Antibody Labeling with Methyltetrazine-PEG4-NHS Ester
This protocol is specifically tailored for the conjugation of antibodies.
Materials:
-
Antibody (in an amine-free buffer)
-
Methyltetrazine-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[16]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[12]
-
PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
NHS Ester Preparation:
-
Equilibrate the Methyltetrazine-PEG4-NHS ester vial to room temperature.
-
Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution to add to the antibody solution to achieve a 5- to 20-fold molar excess.[1]
-
Add the NHS ester stock solution to the antibody solution and mix gently.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1] Protect from light if the final conjugate is light-sensitive.
-
-
Quenching:
-
Purification:
-
Equilibrate a desalting column with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the desalting column.
-
Collect the purified antibody-tetrazine conjugate.[12]
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.[16]
-
Visualizations
Caption: Experimental workflow for biomolecule conjugation.
Caption: this compound conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging Using Methyltetrazine-TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, enabling the specific and rapid labeling of biomolecules in living systems.[1][2] This "click chemistry" reaction proceeds with exceptional speed and selectivity within the complex cellular environment without interfering with native biochemical processes.[3][4] These characteristics make the methyltetrazine-TCO ligation an invaluable tool for a wide range of applications, including live-cell imaging, tracking of antibody-drug conjugate (ADC) internalization, and studying the dynamics of cell surface receptors.[2][5]
This document provides detailed protocols for utilizing methyltetrazine-TCO ligation for live-cell imaging, summarizes key quantitative data, and presents visual workflows to guide experimental design.
Principle of the Method
The foundation of this technique is the bioorthogonal and often fluorogenic reaction between a methyltetrazine-conjugated probe and a TCO-tagged molecule of interest.[1] The general workflow involves two principal steps:
-
Introduction of the TCO Moiety: The TCO group is site-specifically incorporated into a biomolecule of interest. This can be accomplished through several methods, including:
-
Labeling with a Methyltetrazine Probe: Cells containing the TCO-tagged biomolecule are incubated with a fluorescently labeled methyltetrazine probe. The IEDDA reaction forms a stable covalent bond, effectively labeling the target for visualization via fluorescence microscopy.[1] In many instances, the tetrazine moiety quenches the fluorophore's signal, and the reaction with TCO alleviates this quenching, resulting in a "turn-on" of fluorescence and an enhanced signal-to-noise ratio.[1]
Quantitative Data Summary
The efficiency and success of live-cell imaging experiments using methyltetrazine-TCO ligation are dependent on several key parameters. The following tables summarize important quantitative data to facilitate experimental optimization.
| Parameter | Value | Remarks | Source(s) |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The exact rate is dependent on the specific structures of the tetrazine and TCO derivatives and the solvent. | [1] |
| Methyltetrazine Probe Concentration | 1 - 20 µM | Higher concentrations can lead to increased background signal, while lower concentrations may necessitate longer incubation times. Optimization is recommended. | [1] |
| TCO-functionalized Molecule Concentration | Varies | Dependent on the expression level of the target protein or the concentration of the labeled antibody used. | [1] |
| Incubation Time | 10 - 120 minutes | Shorter times are often sufficient for highly expressed targets and optimal probe concentrations. | [1][3] |
| Incubation Temperature | 37°C | Standard cell culture conditions are typically used. | [1][3] |
| Fluorescence Signal Turn-On Ratio | Up to 100-fold or more | Highly dependent on the specific fluorophore and tetrazine structure. | [1] |
Experimental Protocols
Protocol 1: General Two-Step Labeling of Cell Surface Proteins
This protocol describes the labeling of a cell surface protein using a primary antibody, a TCO-conjugated secondary antibody, and a fluorescent methyltetrazine probe.
Materials:
-
Live cells expressing the target cell surface antigen, seeded on a glass-bottom imaging dish
-
Primary antibody specific to the target antigen
-
TCO-conjugated secondary antibody
-
Fluorescently labeled methyltetrazine probe
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS)
-
Wash Buffer (e.g., PBS or HBSS)
-
Fluorescence microscope equipped for live-cell imaging with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom imaging dish and culture overnight to allow for adherence.
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal working concentration in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and add the primary antibody solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently aspirate the primary antibody solution.
-
Wash the cells three times with pre-warmed Wash Buffer.
-
-
Secondary Antibody (TCO) Incubation:
-
Dilute the TCO-conjugated secondary antibody to its optimal working concentration in pre-warmed live-cell imaging medium.
-
Add the secondary antibody solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently aspirate the secondary antibody solution.
-
Wash the cells three times with pre-warmed Wash Buffer to remove unbound antibody.
-
-
Methyltetrazine Probe Incubation (Ligation):
-
Dilute the fluorescently labeled methyltetrazine probe to a final concentration of 1-10 µM in pre-warmed live-cell imaging medium.
-
Add the methyltetrazine solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.[3]
-
-
Washing (Optional): For probes that are not fluorogenic, a final wash step with pre-warmed live-cell imaging medium can be performed to reduce background fluorescence.
-
Imaging:
-
Mount the imaging dish on the fluorescence microscope within the environmental chamber.
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Live-Cell Imaging of Antibody Internalization
This protocol allows for the real-time tracking of antibody internalization using a methyltetrazine-conjugated antibody and a TCO-functionalized, cell-impermeable, fluorogenic dye.
Materials:
-
Live cells expressing the target antigen, seeded on a glass-bottom imaging dish
-
Antibody conjugated with methyltetrazine
-
TCO-functionalized, cell-impermeable, fluorogenic dye
-
Live-cell imaging medium
-
Fluorescence microscope with time-lapse capabilities and an environmental chamber
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom imaging dish and allow them to adhere overnight.
-
Labeling and Internalization:
-
Live-Cell Imaging:
-
Immediately place the imaging dish on the microscope stage within the 37°C and 5% CO₂ environmental chamber.[5]
-
Begin time-lapse image acquisition to monitor the internalization of the fluorescently labeled antibody-receptor complex.
-
Visualizations
References
Troubleshooting & Optimization
How to troubleshoot low yield in Methyltetrazine-NHS ester labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Methyltetrazine-NHS ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling and why is it so critical?
The optimal pH for the reaction between an NHS ester and a primary amine on a biomolecule is between 7.2 and 8.5.[1][2][3][4][5][6][7][8] A pH range of 8.3-8.5 is often recommended as a starting point for efficient labeling.[1][6][8][9][10][11] This pH is critical because it represents a compromise:
-
Below pH 7.2: The primary amine groups on the protein (like the N-terminus and lysine (B10760008) residues) are predominantly protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester.[1][5][8]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[1][5][6] In this competing reaction, water attacks the NHS ester, rendering it inactive and unable to label the target molecule.[3][5][6][9]
Q2: Which buffers should I use for the labeling reaction?
It is crucial to use buffers that are free of primary amines.[2][4] Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the this compound, leading to significantly lower labeling efficiency.[2][5][6][9][12]
Recommended Buffers:
Buffers to Avoid:
If your protein of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or a desalting column is necessary before starting the labeling reaction.[1][2][5][13]
Q3: My protein precipitates after adding the this compound. What can I do?
Protein precipitation can occur for several reasons:
-
High concentration of organic solvent: this compound is often dissolved in an organic solvent like anhydrous DMSO or DMF.[1][2][4][5][6][8][9][10] Adding too much of this solvent to your aqueous protein solution can cause precipitation. It is recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume.[1][3][4][5][9][13]
-
High degree of labeling: Excessive modification of the protein surface can alter its charge and solubility, leading to aggregation.[3][13] To mitigate this, you can try reducing the molar excess of the NHS ester or shortening the reaction time.[3]
-
Changes in protein charge: The reaction of NHS esters with primary amines neutralizes the positive charge of lysine residues, which can affect the protein's solubility.[3]
Q4: How should I store and handle the this compound to ensure its reactivity?
Proper storage and handling are essential for maintaining the reactivity of the this compound. The reagent is sensitive to moisture and should be stored at -20°C with a desiccant.[2][5][14] To prevent condensation, which can hydrolyze the NHS ester, it is crucial to allow the vial to equilibrate to room temperature before opening.[2][5][6][14] It is highly recommended to dissolve the NHS ester in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[2][4][5][6] Stock solutions should not be prepared for long-term storage as the NHS-ester moiety readily hydrolyzes.[2]
Troubleshooting Guide: Low Labeling Yield
This section provides a systematic approach to troubleshooting low labeling efficiency.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2][3][4][5][6][7][8] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1][5][6][8][9] |
| Presence of Competing Amines | Ensure that the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines.[2][5][6][9][12] Perform a buffer exchange if necessary.[1][2][5][13] |
| Hydrolyzed NHS Ester | The NHS ester is highly susceptible to hydrolysis.[3][5][6][9][13] Always use a fresh vial of the reagent and allow it to warm to room temperature before opening to prevent moisture condensation.[2][5][6][14] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][4][5][6] |
| Insufficient Molar Excess of NHS Ester | The optimal molar excess of the labeling reagent can vary. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[2][5][15] For dilute protein solutions, a higher molar excess may be required.[13] Consider performing small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific application.[2] |
| Low Protein Concentration | In dilute protein solutions, the concentration of water is much higher than that of the primary amines, which favors hydrolysis of the NHS ester.[3] Increasing the protein concentration can improve labeling efficiency.[3] A recommended protein concentration is 1-10 mg/mL.[1][2][4][5][8] |
| Poor Solubility of NHS Ester | Some NHS esters have poor solubility in aqueous buffers. Ensure the NHS ester is completely dissolved in an appropriate organic solvent (anhydrous DMSO or DMF) before adding it to the protein solution.[9][10] The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[1][3][4][5][9][13] |
| Low Number of Available Primary Amines | The labeling reaction targets the N-terminus and lysine residues. If your protein has a low number of accessible primary amines, the labeling efficiency will be inherently low.[9] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.[1]
-
Protein Preparation:
-
This compound Preparation:
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[2][5][15]
-
Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[1][3][4][5][9][13]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][4] Longer incubation times of up to 4 hours at room temperature or overnight at 4°C can also be used.[2][6][7]
-
-
Quenching the Reaction:
-
Purification:
Quantification of Labeling: Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of Methyltetrazine molecules conjugated to a single protein molecule.[9] The DOL can be determined using spectrophotometric methods by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (at its specific absorbance maximum).
Visualizations
Caption: A general workflow for labeling proteins with this compound.
Caption: A decision tree for troubleshooting low yield in this compound labeling.
Caption: The chemical reaction of this compound with a primary amine and the competing hydrolysis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Aggregation During Methyltetrazine-NHS Ester Conjugation
Welcome to the technical support center for Methyltetrazine-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address protein aggregation during your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound conjugation?
Protein aggregation during this compound conjugation can be triggered by several factors that compromise protein stability:
-
Over-labeling: Modifying an excessive number of primary amines (found on lysine (B10760008) residues and the N-terminus) can alter the protein's net charge, isoelectric point (pI), and surface hydrophobicity. This can lead to decreased solubility and subsequent aggregation.[1][2]
-
Hydrophobicity of the Label: The methyltetrazine moiety, although often attached via a hydrophilic PEG spacer, can still increase the overall hydrophobicity of the protein surface. This enhanced hydrophobicity can promote intermolecular interactions, causing the protein to precipitate.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. A pH close to the protein's pI can minimize its surface charge, leading to aggregation.[1][3] The recommended pH for NHS ester reactions (pH 7.2-8.5) may not be optimal for the stability of every protein.[1][4]
-
High Protein Concentration: While higher protein concentrations can enhance labeling efficiency, they also increase the probability of aggregation due to the closer proximity of protein molecules.[1][2]
-
Presence of Aggregates in Starting Material: Pre-existing aggregates in the initial protein solution can act as seeds, accelerating the formation of new aggregates during the conjugation process.[1]
-
Organic Solvents: Many NHS esters are first dissolved in organic solvents like DMSO or DMF. Introducing high concentrations of these solvents into the aqueous reaction mixture can destabilize and precipitate the protein.[2][5]
Q2: Which buffer should I use for this compound labeling to minimize aggregation?
The choice of buffer is a critical factor in preventing aggregation. Here are some key considerations:
-
pH: The optimal pH for the NHS ester reaction with primary amines is between 8.3 and 8.5.[6][7][8][9] This provides a balance between having a sufficient number of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.[5][8] However, it is crucial to ensure that this pH is not too close to your protein's isoelectric point (pI), as this can significantly reduce its solubility.[1][10] A general rule is to maintain the pH at least one unit away from the pI.
-
Buffer Type: It is essential to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester, leading to low labeling efficiency.[2][9]
-
Recommended Buffers:
Q3: What is the optimal molar ratio of this compound to my protein?
The ideal molar ratio depends on the specific protein and the desired degree of labeling.
-
A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1][11]
-
For proteins that are prone to aggregation, it is advisable to start with a lower molar excess (e.g., 5-10 fold).[1]
-
For more robust proteins or when a higher degree of labeling is desired, a higher molar excess (e.g., 15-20 fold) can be used.[1]
-
Keep in mind that a higher degree of labeling increases the risk of protein aggregation and potential loss of function.[11][12]
Q4: How does temperature affect the conjugation reaction and protein aggregation?
Temperature influences both the rate of the labeling reaction and the stability of the protein.
-
Room Temperature (20-25°C): Most labeling reactions are performed at room temperature for 1-4 hours.[1][4] This often provides a good balance between reaction efficiency and protein stability.
-
4°C: For proteins that are sensitive to aggregation, conducting the reaction at 4°C for a longer duration (e.g., 2-4 hours or overnight) can be advantageous.[1][2] The lower temperature slows down the aggregation process, although it also reduces the reaction rate, thus requiring a longer incubation time.[1]
Q5: My protein precipitates immediately upon adding the this compound solution. What should I do?
Immediate precipitation upon adding the reagent is often due to localized high concentrations of the NHS ester or the organic solvent it is dissolved in.
-
Slow, Stepwise Addition: Add the dissolved this compound to the protein solution slowly and with gentle, continuous mixing.[2] Consider adding the reagent in smaller aliquots over a period of time.[13]
-
Minimize Organic Solvent: Keep the volume of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester to a minimum, typically less than 10% of the total reaction volume.[5][11]
-
Cool the Reaction: Perform the reaction at 4°C to slow down both the conjugation and potential aggregation processes.[2]
Q6: Can I add stabilizing agents to my reaction to prevent aggregation?
Yes, adding stabilizing excipients to the reaction buffer can be an effective strategy to prevent aggregation.[12]
-
Amino Acids: Arginine and glycine are known to suppress protein aggregation.[12][13]
-
Sugars and Polyols: Sucrose, trehalose, glycerol (B35011), and sorbitol can act as protein stabilizers.[12][13]
-
Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[12][13]
Data Summary
The following table summarizes the key reaction parameters for this compound conjugation. Optimal conditions may vary depending on the specific protein and should be determined empirically.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5[1][11] | Balances amine reactivity and NHS ester stability.[11] A pH of 8.3-8.5 is often a good starting point.[6][8][9] |
| Molar Excess of NHS Ester | 5-20 fold[1][11] | A common starting range for many applications.[11] Lower ratios are recommended for aggregation-prone proteins.[1] |
| Protein Concentration | >2 mg/mL[11] | Higher concentrations can improve reaction efficiency but may increase the risk of aggregation.[1][11] |
| Temperature | Room Temperature or 4°C[1][11] | Room temperature is faster, while 4°C can be gentler for sensitive proteins and reduces hydrolysis.[11] |
| Reaction Time | 1-2 hours (RT) or 4-16 hours (4°C)[11] | Allows the conjugation reaction to proceed to completion.[11] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate, HEPES)[11] | Prevents competition for the NHS ester.[2][11] |
Visual Guides
Caption: Chemical reaction pathway for this compound conjugation.
Caption: A typical experimental workflow for protein conjugation.
Caption: A decision tree for troubleshooting protein aggregation.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and should be determined empirically.
1. Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
2. Procedure:
-
Protein Preparation: If your protein is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-8.0).[11] Adjust the protein concentration to 1-10 mg/mL.[11]
-
This compound Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[11] Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[11]
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[11] A 20-fold molar excess is a common starting point.[11]
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.[11]
-
Incubate the reaction for 1-4 hours at room temperature or for 4-16 hours at 4°C.[11]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[11]
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.[11]
-
Protocol 2: Troubleshooting and Optimizing for Aggregation-Prone Proteins
This protocol outlines a screening approach to identify optimal conditions for sensitive proteins.
1. Set up a Screening Matrix:
-
Prepare a series of small-scale reactions (e.g., 20-50 µL).
-
Vary one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range of final concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[13]
-
Molar Ratio: Evaluate different molar excesses of the NHS ester (e.g., 5:1, 10:1, 15:1).[13]
-
pH: Screen a range of pH values within the recommended buffer systems (e.g., pH 7.2, 7.5, 8.0, 8.3).[13]
-
Temperature: Conduct the reactions at both 4°C and room temperature.[13]
-
Additives: Test the effect of adding stabilizing excipients like arginine (e.g., 50 mM) or glycerol (e.g., 5% v/v).
-
2. Stepwise Addition of NHS Ester:
-
Instead of adding the entire volume of the NHS ester at once, add it in several smaller aliquots over 30-60 minutes.[13]
3. Analysis:
-
After the incubation period, visually inspect each reaction for signs of precipitation or turbidity.
-
Quantify aggregation using techniques such as:
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of insoluble aggregates.[12]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles and is sensitive to larger aggregates.[12]
-
Size Exclusion Chromatography (SEC): Separates and quantifies monomers, dimers, and larger soluble aggregates.[2][12]
-
By systematically evaluating these parameters, you can identify a set of conditions that maximizes labeling efficiency while minimizing protein aggregation for your specific protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methyltetrazine-NHS Ester Antibody Labeling
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the molar excess of Methyltetrazine-NHS ester in antibody labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of this compound for antibody labeling?
A common starting point for antibody labeling is a 5- to 20-fold molar excess of the this compound to the antibody.[1][2][3] However, the optimal ratio is empirical and should be determined for each specific antibody and application to achieve the desired degree of labeling (DOL).[1][2] For some applications, a range of 5- to 30-fold may be explored.[4]
Q2: How does the molar excess affect the antibody labeling reaction?
The molar excess of the NHS ester is a critical parameter that directly influences the degree of labeling (DOL), which is the average number of methyltetrazine molecules conjugated to a single antibody.
-
Insufficient molar excess can lead to a low DOL and consequently, a weak signal in downstream applications.
-
Excessive molar excess can result in over-labeling, which may lead to antibody aggregation, precipitation, or a loss of antigen-binding activity.[5]
Q3: What are the optimal reaction conditions for antibody labeling with this compound?
The reaction of an NHS ester with the primary amines on an antibody is pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[2][6] A common practice is to perform the reaction in a buffer such as phosphate-buffered saline (PBS) at a pH of 7.4 or in a sodium bicarbonate buffer at a pH of 8.3-8.5.[3][7][8] Reactions are generally incubated for 1-2 hours at room temperature or overnight at 4°C.[1]
Q4: Which buffers should be used, and which should be avoided?
It is crucial to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester, significantly reducing labeling efficiency.[2][7]
-
Recommended Buffers: Phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[2]
If your antibody is in an incompatible buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the conjugation.[2]
Q5: How should the this compound be prepared and stored?
This compound is sensitive to moisture.[2] It should be stored at -20°C with a desiccant.[2] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[2] It is recommended to dissolve the NHS ester in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] Stock solutions in these solvents should not be stored for long periods as the NHS ester moiety readily hydrolyzes.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Hydrolyzed NHS Ester: The reagent was exposed to moisture. | Ensure proper storage of the NHS ester at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[2][9] |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or HEPES at a pH of 7.2-8.5.[2] | |
| Suboptimal pH: The reaction pH is too low, leading to protonated, unreactive amines. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2][3] | |
| Insufficient Molar Excess: The amount of NHS ester is too low to achieve the desired DOL. | Increase the molar excess of the this compound. Perform a titration with varying molar ratios to find the optimal concentration. A 10-20 fold excess is a common starting point.[9] | |
| Antibody Aggregation or Precipitation | High Degree of Labeling: Over-labeling can alter the surface properties of the antibody, leading to aggregation. | Reduce the molar excess of the NHS ester. Optimize the reaction by performing a titration to find the highest DOL that maintains antibody solubility and function.[9] |
| High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction is too high. | Keep the final concentration of the organic solvent below 10% (v/v).[3][9] Add the NHS ester stock solution to the antibody solution slowly while gently mixing.[9] | |
| Loss of Antibody Activity | Modification of Critical Residues: Lysine (B10760008) residues within the antigen-binding site have been modified. | Reduce the molar excess of the NHS ester to minimize the modification of lysine residues.[1] Decrease the incubation time or perform the reaction at a lower temperature (4°C).[1] |
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody Labeling
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[4] |
| Molar Excess of NHS Ester | 5 - 30 fold | Needs to be optimized to achieve the desired Degree of Labeling (DOL).[4] |
| Reaction Buffer | PBS, Bicarbonate, HEPES, Borate | Must be free of primary amines.[2] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often a good starting point.[2] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature is generally sufficient.[4] |
| Incubation Time | 30 minutes - 2 hours | Can be extended overnight at 4°C.[2][3] |
| Organic Solvent Concentration | < 10% (v/v) | To avoid protein denaturation.[3] |
Table 2: Expected Outcomes Based on Molar Excess
| Molar Excess | Expected Degree of Labeling (DOL) | Potential Issues |
| 3 - 5 fold | Low (1-3) | Low signal in downstream applications. |
| 5 - 20 fold | Moderate (2-8) | Generally a good starting range for optimization.[1][4] |
| > 20 fold | High (>8) | Increased risk of antibody aggregation and loss of activity.[5] |
Experimental Protocols
General Protocol for Antibody Labeling with this compound
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Incubation:
-
Quenching (Optional but Recommended):
-
Purification:
-
Remove unreacted this compound and byproducts using a desalting column or dialysis.[3]
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum for the methyltetrazine group.[1]
-
Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Hydrolysis of Methyltetrazine-NHS ester and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Methyltetrazine-NHS ester, focusing on the prevention of its primary side reaction: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional chemical linker used in bioconjugation.[1][2] It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond.[3][4] The methyltetrazine group can then specifically and rapidly react with a trans-cyclooctene (B1233481) (TCO)-tagged molecule in a bioorthogonal "click chemistry" reaction known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1][4] This two-step process allows for the precise labeling and conjugation of biomolecules.[2]
Q2: What is hydrolysis of this compound and why is it a concern?
Hydrolysis is a chemical reaction where the NHS ester reacts with water, cleaving the ester bond and regenerating the original carboxylic acid.[5] This reaction is a significant concern because it inactivates the this compound, preventing it from reacting with the desired primary amine on the target biomolecule.[5][6] This competing reaction can lead to low conjugation efficiency and reduced yields of the final product.[]
Q3: What are the key factors that influence the rate of this compound hydrolysis?
The primary factors influencing the rate of hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with higher pH.[5][8][9]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5]
-
Buffer Composition: The presence of nucleophiles other than the target amine can lead to side reactions. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester.[1][8]
-
Concentration: At low concentrations of the target protein, the competing hydrolysis reaction can become more significant.[]
Troubleshooting Guide: Minimizing Hydrolysis
Issue: Low or no conjugation of this compound to my protein.
This is a common issue often attributable to the hydrolysis of the NHS ester. Here are the potential causes and solutions:
| Possible Cause | Solution |
| 1. Hydrolyzed Reagent | The this compound reagent may have been exposed to moisture during storage or handling. Always store the reagent desiccated at -20°C and allow the vial to warm to room temperature before opening to prevent condensation.[8][10] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8][9] |
| 2. Incorrect Buffer | The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[1][8] Perform a buffer exchange for your biomolecule into an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer prior to the reaction.[2] |
| 3. Suboptimal pH | The reaction pH is either too low, leading to protonated, non-reactive amines, or too high, accelerating hydrolysis.[8] The optimal pH range for NHS ester reactions is typically 7.2-8.5.[5][8] A common starting point is pH 8.3.[9] |
| 4. Low Reactant Concentration | At low concentrations of your target molecule, the hydrolysis reaction can outcompete the desired conjugation reaction.[] If possible, increase the concentration of your protein or other amine-containing molecule. |
| 5. Prolonged Reaction Time | The longer the NHS ester is in an aqueous environment, the more it will hydrolyze. Minimize the reaction time as much as possible without compromising the conjugation efficiency. |
| 6. High Temperature | Higher temperatures increase the rate of hydrolysis.[5] Performing the reaction at 4°C or on ice can help to minimize hydrolysis, especially for longer reaction times.[5] |
Quantitative Data: Hydrolysis of NHS Esters
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters in aqueous solutions. While this data is for general NHS esters, it serves as a valuable guide for reactions with this compound, as the NHS ester moiety governs the hydrolysis rate.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[3] |
| 7.0 | Room Temperature | ~7 hours[3] |
| 8.0 | 4°C | ~1 hour[3] |
| 8.5 | Room Temperature | 125-180 minutes[3] |
| 8.6 | 4°C | ~10 minutes[6] |
| 9.0 | Room Temperature | Minutes[3] |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol outlines a general procedure. Optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[2] If the protein solution contains primary amines, perform a buffer exchange.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[2]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.[1]
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Recommended workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Improving the solubility of Methyltetrazine-NHS ester in aqueous buffers
Welcome to the technical support center for Methyltetrazine-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in bioconjugation, which is the process of linking molecules together to create new complexes.[1] It consists of two main parts: the methyltetrazine group, which is used in a type of reaction called "click chemistry," and the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like those found on proteins) to form stable bonds.[1][2] This reagent is often used to attach methyltetrazine to proteins, antibodies, or other molecules for applications in targeted drug delivery, and fluorescent labeling for bioimaging.[1]
Q2: How does the PEG spacer in some Methyltetrazine-NHS esters affect its properties?
Many commercially available Methyltetrazine-NHS esters include a polyethylene (B3416737) glycol (PEG) spacer (e.g., PEG4 or PEG8). This spacer increases the hydrophilicity (water-friendliness) of the molecule, which can improve the solubility of the resulting modified molecule in aqueous solutions and reduce aggregation.[2][3] The PEG spacer also provides a flexible connection that can reduce steric hindrance during the subsequent "click" reaction.[3]
Q3: How should I store and handle this compound?
This compound is sensitive to moisture.[1] It should be stored at -20°C and protected from light.[1][4] To prevent condensation, which can lead to the breakdown of the reactive NHS ester, it is crucial to allow the vial to warm to room temperature before opening.[1][4] For best results, it is recommended to prepare solutions fresh for each experiment and avoid multiple freeze-thaw cycles.[1]
Q4: What is the optimal pH for reacting this compound with proteins in aqueous buffers?
The optimal pH for reacting this compound with primary amines on proteins is between 7.2 and 8.5.[4][5] A pH of 8.3 is often a good starting point.[1] At a lower pH, the primary amines are protonated and less reactive, while at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which deactivates the reagent.[4][5]
Q5: Which aqueous buffers are compatible with this compound reactions?
It is critical to use amine-free buffers, as buffers containing primary amines will compete with your target molecule for reaction with the NHS ester.[4]
| Recommended Buffers | Buffers to Avoid |
| Phosphate-Buffered Saline (PBS) | Tris (e.g., TBS) |
| Sodium Bicarbonate Buffer | Glycine |
| Borate (B1201080) Buffer | Buffers with ammonium (B1175870) ions |
| HEPES Buffer |
Troubleshooting Guides
Issue 1: The this compound precipitates when added to my aqueous reaction buffer.
-
Possible Cause 1: Poor aqueous solubility.
-
Solution: this compound, especially without a PEG spacer, has poor solubility in aqueous buffers.[6] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][2] This stock solution should then be added dropwise to the aqueous reaction buffer while gently vortexing to facilitate mixing.[1]
-
-
Possible Cause 2: High concentration of organic solvent.
Issue 2: Low or no conjugation of the this compound to my protein.
-
Possible Cause 1: Hydrolysis of the NHS ester.
-
Solution: The NHS ester is highly susceptible to hydrolysis in aqueous environments, especially at higher pH, which renders it inactive.[1] Always prepare the stock solution of the NHS ester immediately before use in an anhydrous solvent.[1][4] Maintain the reaction pH in the optimal range of 7.2-8.5.[1][4] You can also consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this may require a longer reaction time.[1]
-
-
Possible Cause 2: Incompatible buffer.
-
Solution: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.[1][4] Use a non-amine-containing buffer such as PBS, borate buffer, or carbonate/bicarbonate buffer.[1][4] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[1]
-
-
Possible Cause 3: Suboptimal molar ratio.
-
Solution: The molar excess of the NHS ester to the protein may be insufficient. Increase the molar excess of the this compound. A 10-20 fold molar excess is a common starting point for antibody labeling.[1]
-
Issue 3: Aggregation of the protein after conjugation.
-
Possible Cause: High degree of labeling.
-
Solution: A high degree of modification on the protein surface can lead to aggregation.[1] Optimize the molar ratio of the NHS ester to the protein by performing a series of reactions with varying ratios to find the optimal degree of labeling that maintains protein solubility.[1] Ensure that the buffer conditions (pH, ionic strength) are optimal for the stability of your specific protein.[1]
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Recommendations |
| Water | Poor (qualitatively improved by PEG spacer) | For aqueous reactions, first dissolve in a water-miscible organic solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | Good | Recommended for preparing high-concentration stock solutions. Use anhydrous (dry) DMSO.[1][2] |
| Dimethylformamide (DMF) | Good | An alternative to DMSO for preparing stock solutions. Use anhydrous (dry) DMF.[1][2] |
Note: Specific quantitative solubility data (e.g., mg/mL) for this compound is not consistently provided by suppliers and should be determined empirically.[1][2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1]
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).[1]
-
Vortex briefly to ensure the compound is fully dissolved.[1]
-
This stock solution should be used immediately.[1]
Protocol 2: General Procedure for Labeling an Antibody with this compound
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (from Protocol 1)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[4]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. Adjust the antibody concentration to 1-5 mg/mL.[1]
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.[1]
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling using appropriate analytical techniques.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Signaling pathway of NHS ester reaction with a primary amine.
References
Side reactions of Methyltetrazine-NHS ester with amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Methyltetrazine-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of Methyltetrazine-NHS ester?
This compound is an amine-reactive labeling reagent. Its primary reaction involves the N-hydroxysuccinimide (NHS) ester group reacting with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] This reaction is most efficient at a pH between 7.2 and 8.5.[4][5]
Q2: What are the potential side reactions of this compound with other amino acids?
While primary amines are the main target, the NHS ester can also react with other nucleophilic amino acid side chains, especially under non-optimal conditions.[1][2] These side reactions are generally less efficient and may form less stable bonds.[4] Common side reactions include:
-
Tyrosine, Serine, and Threonine: The hydroxyl groups (-OH) of these residues can be acylated by the NHS ester.[1][4] This is more likely to occur at a lower pH where primary amines are less reactive.[1]
-
Cysteine: The sulfhydryl group (-SH) is a strong nucleophile and can react with the NHS ester to form a thioester.[1] The tetrazine moiety itself can also react with thiols.[4]
-
Histidine: The imidazole (B134444) ring can be acylated.[1]
-
Arginine: The guanidinium (B1211019) group has shown some minor reactivity.[1]
A significant competing reaction is the hydrolysis of the NHS ester in the presence of water, which becomes more pronounced at higher pH values.[1][3][6]
Q3: How does pH influence the reaction and its side reactions?
The pH of the reaction buffer is a critical parameter that affects the desired reaction and potential side reactions.
| pH Range | Effect on Primary Reaction (Amines) | Effect on Side Reactions & Hydrolysis | Recommendation |
| < 7.2 | Reaction rate is significantly reduced as primary amines are protonated (-NH3+) and less nucleophilic.[1][4] | Reactions with hydroxyl groups (tyrosine, serine, threonine) may become more significant.[1] | Avoid for primary amine labeling. |
| 7.2 - 8.5 | Optimal Range. Primary amines are sufficiently deprotonated and nucleophilic for an efficient reaction.[4][5] | A good balance between efficient amine reaction and manageable hydrolysis.[4] | Recommended for most protein labeling applications. A starting pH of 8.3-8.5 is often suggested.[5][7] |
| > 8.5 | Amine reactivity is high. | The rate of NHS ester hydrolysis increases dramatically, leading to a significant reduction in labeling efficiency.[1][4][5] Can also promote reactions with serine and threonine.[4] | Generally not recommended due to rapid hydrolysis of the NHS ester. |
Q4: How can I minimize side reactions during my labeling experiment?
To enhance the specificity of the labeling reaction for primary amines, consider the following:
-
Control the pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[4][5] Lowering the pH towards 7.2-7.5 can help disfavor reactions with hydroxyl groups.[4]
-
Use Fresh Reagents: Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use to minimize hydrolysis.[4][8]
-
Buffer Selection: Use amine-free buffers such as PBS, borate, or bicarbonate buffers.[5][8] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein for reaction with the NHS ester.[5]
-
Protein Concentration: Whenever possible, use a higher concentration of your protein to favor the bimolecular reaction with the NHS ester over the competing hydrolysis reaction.[4]
-
Thiol Blocking: If your protein has accessible and reactive cysteine residues that are not the intended target, consider using a thiol-blocking reagent before starting the conjugation.[4]
-
Reversal of O-acylation: If you suspect significant side reactions with hydroxyl groups, the less stable ester bonds can be cleaved by treatment with hydroxylamine (B1172632), which leaves the more stable amide bonds intact.[4]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolyzed NHS Ester | Store the reagent desiccated at -20°C.[4] Allow the vial to warm to room temperature before opening to prevent condensation.[4][9] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][8] |
| Incorrect Buffer | Ensure the buffer does not contain primary amines (e.g., Tris, glycine).[4][5] Perform a buffer exchange to a recommended buffer like PBS if necessary.[4] |
| Suboptimal pH | Adjust the reaction buffer pH to the optimal range of 7.2-8.5.[4][5] |
| Low Protein Concentration | Increase the protein concentration if possible to favor the conjugation reaction over hydrolysis.[4] |
| Insufficient Molar Excess | Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point.[8][9] |
Issue 2: Heterogeneous Product or Loss of Activity
| Potential Cause | Troubleshooting Steps |
| Reaction with Non-Target Amino Acids | Lower the reaction pH towards 7.2-7.5 to reduce reactivity with hydroxyl groups on serine, threonine, and tyrosine.[4] Consider treating with hydroxylamine to reverse O-acylation if necessary.[4] |
| Reaction with Cysteine | If unintended, consider using a thiol-blocking reagent prior to conjugation.[4] |
| High Degree of Labeling | Optimize the molar ratio of the NHS ester to the protein by performing a titration to find the optimal degree of labeling that maintains protein function and solubility.[9] |
Experimental Protocols
General Protocol for Protein Labeling
This is a general guideline; optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.2-8.5)[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Desalting column for purification[8]
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, allow the this compound vial to equilibrate to room temperature.[4] Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4][8]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[4] The final concentration of the organic solvent should generally be kept below 10% to avoid protein denaturation.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4] Incubate for 15-30 minutes.[8]
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis, exchanging into the desired storage buffer.[8]
Visual Guides
Caption: Primary reaction of this compound with a primary amine.
Caption: Overview of desired and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to quench a Methyltetrazine-NHS ester reaction effectively
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching Methyltetrazine-NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a this compound reaction?
A1: Quenching is a critical step to stop the reaction by consuming any unreacted this compound.[1][2] This prevents unwanted side reactions or the labeling of other molecules in subsequent steps of your experiment.[1] Incomplete quenching can lead to non-specific binding, aggregation of the conjugate, and inaccurate results in downstream applications.[1][3]
Q2: What are the most common and effective quenching agents for this reaction?
A2: The most common and effective quenching agents are small molecules containing primary amines. These include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), lysine, and ethanolamine.[1][4] Hydroxylamine can also be used and has the added benefit of potentially reversing O-acyl esters, which are possible side products from reactions with serine, threonine, or tyrosine residues.[1][5] However, for routine quenching of amine-reactive NHS esters, Tris and glycine are generally sufficient.[1]
Q3: When should I add the quenching agent?
A3: The quenching agent should be added to the reaction mixture after the desired conjugation has been allowed to proceed for the optimized amount of time.[1] This ensures that your target molecule is sufficiently labeled before the reaction is terminated.
Q4: Can I quench the reaction by adjusting the pH?
A4: Yes, another method to quench the reaction is to raise the pH to 8.6 or higher. At this pH, the half-life of NHS esters is significantly reduced (to about 10 minutes), leading to rapid hydrolysis of the unreacted ester to an unreactive carboxylic acid.[6][7] This method avoids the introduction of a quenching agent that will form a covalent bond with the this compound.
Troubleshooting Guide
Issue 1: Low or No Conjugation of the this compound to my Protein.
-
Possible Cause: Hydrolysis of the NHS ester. The NHS ester group is highly susceptible to hydrolysis in aqueous environments, especially at higher pH, which renders it inactive.[8][9]
-
Solution: Always prepare the stock solution of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[2][8][9] Ensure the reaction pH is within the optimal range of 7.2-8.5.[2][8] While the reaction with amines is more efficient at the higher end of this range, so is hydrolysis. A common starting point is a pH of 8.3.[2][8]
-
-
Possible Cause: The reaction buffer contains primary amines (e.g., Tris, glycine). These will compete with your target molecule for reaction with the NHS ester.[1][8]
-
Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[1][8] If your protein is in an incompatible buffer, perform a buffer exchange before starting the conjugation.[8]
-
-
Possible Cause: Suboptimal molar ratio of this compound to your target molecule.
Issue 2: Aggregation of the Protein After Conjugation.
-
Possible Cause: A high degree of labeling or modification of the protein surface can lead to aggregation.[8]
-
Solution: Optimize the molar ratio of the NHS ester to the protein by performing a series of reactions with varying ratios to find the optimal degree of labeling that maintains protein solubility.[8]
-
-
Possible Cause: Incomplete quenching of the reaction. If unreacted this compound remains, it can continue to react, leading to cross-linking and aggregation.[1]
-
Solution: Ensure the quenching step is efficient by adding a sufficient concentration of a quenching agent and allowing it to react for the recommended time.[1]
-
Issue 3: High Background or Non-Specific Binding in Downstream Assays.
-
Possible Cause: Unreacted NHS esters or aggregated conjugates are present.[3]
Quantitative Data Summary
The following table summarizes common quenching conditions for NHS ester reactions. The optimal conditions may need to be empirically determined for your specific application.
| Quenching Agent | Typical Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM[1][4] | 15-30 minutes[1][2][4] | Room Temperature[1][2][4] | A very common and effective quenching agent. Ensure the final pH is around 8.0.[4] |
| Glycine | 20-100 mM[4] | 15-30 minutes[4] | Room Temperature[4] | Another widely used and efficient quenching reagent. |
| Lysine | 20-50 mM[1][4] | 15 minutes[4] | Room Temperature[4] | Provides a primary amine for quenching. |
| Ethanolamine | 20-50 mM[2][4] | 15 minutes[4] | Room Temperature[4] | An alternative primary amine-containing quenching agent. |
| Hydroxylamine | 10 mM[4] | 15 minutes[4] | Room Temperature[4] | Can also be used to reverse O-acyl ester side products.[1][5] |
Experimental Protocols
Protocol 1: Standard Quenching of this compound Reaction using Tris-HCl
This protocol describes a general procedure for quenching a this compound conjugation reaction.
Materials:
-
Reaction mixture containing your protein and this compound.
-
Purification tools (e.g., desalting column or dialysis cassette).
Procedure:
-
Perform Conjugation: Incubate your protein with this compound for the desired time (e.g., 1-2 hours at room temperature or overnight at 4°C).[8]
-
Quench Reaction: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to achieve a final concentration of 50-100 mM.[8][10][11]
-
Incubate: Gently mix and incubate for 15-30 minutes at room temperature.[2][8][10]
-
Purification: Remove the unreacted and quenched this compound, as well as the quenching reagent, by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8][10]
Visualizations
Caption: Experimental workflow for this compound conjugation and quenching.
Caption: Mechanism of quenching an unreacted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing reaction time and temperature for Methyltetrazine labeling
Welcome to the technical support center for methyltetrazine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the successful execution of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a methyltetrazine-TCO ligation reaction?
A1: Methyltetrazine-TCO ligations are typically performed at room temperature (around 25°C) or at 37°C for biological applications.[1] Like most chemical reactions, the ligation rate is temperature-dependent, with higher temperatures generally leading to faster kinetics.[2] However, it is crucial to consider the stability of the biomolecules involved, as higher temperatures might increase the risk of protein denaturation.[3] For sensitive proteins, extending the reaction time at 4°C is a viable option.[4]
Q2: How does reaction time affect the efficiency of methyltetrazine labeling?
A2: The reaction time for methyltetrazine labeling, specifically with TCO, is generally very fast, often reaching completion within 30-60 minutes at room temperature.[5][6] The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO has exceptionally fast kinetics.[7] For less reactive partners or very dilute solutions, the incubation time may need to be extended to 1-2 hours.[8] It is recommended to monitor the reaction's progress, which can often be done visually by the disappearance of the tetrazine's characteristic pink or red color.[5][9]
Q3: What is the recommended pH for the methyltetrazine-TCO reaction buffer?
A3: The methyltetrazine-TCO ligation is robust and proceeds efficiently over a broad pH range, typically between 6.0 and 9.0.[2][5][10] A pH of 7.0-9.0 is often considered optimal.[11] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly used buffer.[4][8] It is critical to avoid buffers containing primary amines, such as Tris or glycine, if the methyltetrazine has been activated with an NHS ester for amine labeling, as these will compete with the intended reaction.[11]
Q4: How stable are methyltetrazine reagents, and what are the proper storage conditions?
A4: Methyl-substituted tetrazines are among the more stable tetrazine derivatives available for bioconjugation.[12] However, they can still be susceptible to degradation, particularly hydrolysis in aqueous environments.[13] For optimal stability, solid methyltetrazine reagents should be stored at -20°C, desiccated, and protected from light.[14] Stock solutions are best prepared fresh in anhydrous solvents like DMSO or DMF.[15] If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a month or -80°C for up to six months.[14]
Troubleshooting Guide
Issue: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of both the tetrazine and TCO.[2] Increase the concentration of one or both reactants.[2] |
| Suboptimal Reactants | The chosen tetrazine or TCO may not be reactive enough. Switch to a more reactive tetrazine or a more strained TCO derivative.[2] Refer to kinetic data to select a pair with a higher rate constant. |
| Degraded Reagents | Tetrazines can degrade if not stored properly.[12] Use freshly prepared solutions and ensure reagents have been stored at -20°C or -80°C, protected from light and moisture.[2][14] |
| Steric Hindrance | The labeling site on the biomolecule might be sterically inaccessible. Consider using reactants with longer PEG linkers or spacers to overcome steric hindrance.[2][13] |
| Suboptimal Temperature | While the reaction is fast at room temperature, gently warming to 37°C can increase the rate.[5] For sensitive biomolecules, consider longer incubation times at 4°C.[4] |
Issue: Low Yield of Conjugated Product
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | If using an NHS ester-activated methyltetrazine, it has a limited half-life in aqueous solutions.[13] Proceed with the addition of the amine-containing molecule promptly after the activation step. |
| Presence of Competing Nucleophiles | Free thiols (e.g., from DTT or cysteine residues) can react with TCO groups.[15] If possible, remove reducing agents before the ligation. Consider using TCEP as a more compatible reducing agent.[10] |
| Inaccurate Quantification of Reactants | Precisely determine the concentration of your stock solutions using methods like UV-Vis spectroscopy before setting up the reaction.[5] |
| Isomerization of TCO | Highly strained TCO can isomerize to the less reactive cis-cyclooctene. Use a stable TCO derivative and, if possible, use freshly prepared or recently purchased TCO reagents.[10][11] |
Data Presentation
Table 1: Recommended Reaction Conditions for Methyltetrazine-TCO Ligation
| Parameter | Recommended Condition | Notes |
| Temperature | Room Temperature (25°C) or 37°C | Can be performed at 4°C with longer incubation times for sensitive biomolecules.[3][4] |
| Reaction Time | 30 - 60 minutes | Monitor progress visually by color change or by LC-MS.[5] May require up to 2 hours for dilute solutions.[8] |
| pH | 6.0 - 9.0 | PBS at pH 7.2-7.5 is common.[2][4] Avoid amine-containing buffers like Tris with NHS ester reactions.[11] |
| Molar Excess of Tetrazine | 1.5 - 5 fold | The optimal ratio may need to be determined empirically for each specific application.[14] For protein labeling, a 10-20 fold excess may be a good starting point.[4] |
| Solvent | Aqueous buffers (e.g., PBS) | A small amount of a miscible organic solvent like DMSO can be used to aid solubility, ensuring it doesn't negatively impact your biomolecules.[15] |
Table 2: Second-Order Rate Constants for Methyltetrazine Reactions
| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| trans-cyclooctene (TCO) | ~1,000 - 30,000 | Aqueous buffers (e.g., PBS)[16] |
| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol[17] |
| Norbornene | 8.5 x 10⁻³ | Methanol[17] |
| Note: Reaction rates are highly dependent on the specific derivatives of the dienophiles, solvent, and temperature. Data is for comparative purposes. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-Modified Protein with Methyltetrazine
-
Reagent Preparation :
-
Allow the solid methyltetrazine reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[14]
-
Prepare a stock solution (e.g., 10 mM) of the methyltetrazine reagent in anhydrous DMSO or DMF.[8]
-
Prepare the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to the desired concentration.[8]
-
-
Ligation Reaction :
-
Add the desired molar excess of the methyltetrazine stock solution to the TCO-modified protein solution. A 1.5 to 5-fold molar excess is a common starting point.[14]
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[5] For more dilute solutions, the incubation time may be extended to 1-2 hours.[8]
-
-
Purification :
-
Remove the unreacted methyltetrazine reagent and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
-
Determine λmax :
-
Determine the maximum absorbance wavelength (λmax) of your methyltetrazine reagent in the chosen reaction buffer (typically around 520-540 nm).[15]
-
-
Set up Reaction :
-
In a quartz cuvette, mix the TCO-containing molecule and the reaction buffer.
-
Equilibrate the spectrophotometer and the reaction mixture to the desired temperature (e.g., 25°C or 37°C).[1]
-
-
Initiate and Measure :
-
Record a baseline absorbance.
-
Initiate the reaction by adding the methyltetrazine solution and mixing quickly.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine over time.[1] The disappearance of the tetrazine's color corresponds to the progress of the ligation.[15]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Loss of Antibody Activity After Methyltetrazine Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the loss of antibody activity following methyltetrazine conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My methyltetrazine-conjugated antibody shows significantly reduced or no antigen-binding activity. What are the potential causes?
Loss of antibody activity post-conjugation is a common issue that can stem from several factors throughout the experimental workflow. The primary causes can be broadly categorized as issues with the antibody itself, suboptimal conjugation conditions, and problems during purification and storage.
A systematic approach to troubleshooting this problem is outlined in the decision tree below.
Q2: How can I determine the optimal molar excess of methyltetrazine reagent for my antibody conjugation?
The ideal molar excess of the methyltetrazine reagent is a critical parameter to optimize for each specific antibody to achieve a sufficient degree of labeling (DOL) without compromising its activity. A higher molar excess can increase the DOL but also elevates the risk of modifying critical residues within the antigen-binding site or causing aggregation.[1]
Recommended Starting Ratios:
| Conjugation Chemistry | Recommended Molar Excess of Methyltetrazine Reagent | Notes |
| Amine-reactive (NHS ester) | 5 - 30 fold | Optimization is crucial to balance DOL and antibody activity.[2] |
| Thiol-reactive (Maleimide) | 5 - 10 fold | Requires prior reduction of antibody disulfide bonds.[3] |
Troubleshooting Steps:
-
Perform a Titration Experiment: Set up several small-scale conjugation reactions with varying molar excesses of the methyltetrazine reagent (e.g., 5x, 10x, 20x, 30x for NHS esters).
-
Characterize the Conjugates: For each reaction, determine the DOL and assess the antibody's activity using a functional assay (e.g., ELISA, flow cytometry).
-
Analyze the Results: Compare the activity of the conjugated antibodies to that of the unconjugated antibody. Select the highest molar excess that provides an acceptable DOL without a significant loss of activity.
Q3: My antibody solution contains additives like Tris, glycine, or BSA. Do I need to remove them before conjugation?
Yes, it is critical to remove any amine-containing substances and stabilizing proteins from the antibody solution before performing a conjugation reaction that targets primary amines (e.g., using an NHS ester).[4][5]
-
Amine-containing buffers (Tris, glycine): These molecules contain primary amines that will compete with the lysine (B10760008) residues on the antibody for reaction with the NHS ester, leading to low conjugation efficiency.[5]
-
Stabilizing proteins (BSA): Bovine serum albumin (BSA) is rich in lysine residues and will be labeled along with the antibody, again reducing the efficiency of the desired conjugation.[6]
Recommended Action: Perform a buffer exchange to an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5.[4]
Methods for Buffer Exchange:
-
Desalting Columns: A rapid method with high antibody recovery.[7]
-
Dialysis: Suitable for larger volumes but requires more time.[7]
-
Spin Filters: Effective for concentrating the antibody while also performing a buffer exchange.[6]
Q4: I observe aggregation or precipitation of my antibody after conjugation. What can I do to prevent this?
Antibody aggregation post-conjugation can be caused by excessive labeling, the use of hydrophobic linkers, or suboptimal reaction and storage conditions.[1]
Troubleshooting Strategies:
-
Optimize the Molar Ratio: A high degree of labeling can increase the hydrophobicity of the antibody, leading to aggregation. Reducing the molar excess of the methyltetrazine reagent may solve this issue.[1]
-
Use Hydrophilic Linkers: Incorporating polyethylene (B3416737) glycol (PEG) spacers in the methyltetrazine reagent can enhance the water solubility of the final conjugate and minimize aggregation.[2]
-
Control Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.[7]
-
Purification: Immediately after conjugation, purify the antibody to remove any unreacted reagents and small aggregates that may have formed. Size-exclusion chromatography (SEC) is an effective method for this.[3]
-
Proper Storage: Store the purified conjugate at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term) and consider adding a cryoprotectant like glycerol (B35011) for frozen storage.[7]
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
This protocol describes the removal of interfering substances from the antibody solution prior to conjugation.
Materials:
-
Antibody solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette[2]
Procedure (using Desalting Column):
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions.[2]
-
Apply the antibody solution to the column.
-
Centrifuge the column to collect the purified antibody.
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.
Protocol 2: General Protocol for Methyltetrazine-NHS Ester Conjugation to an Antibody
This protocol provides a general procedure for labeling an antibody with a this compound.
Materials:
-
Purified antibody in PBS, pH 7.4 (1-10 mg/mL)[2]
-
Methyltetrazine-PEG4-NHS ester[2]
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]
Procedure:
-
Prepare a stock solution of the Methyltetrazine-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add the desired molar excess of the methyltetrazine stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate using a desalting column to remove unreacted methyltetrazine reagent.[2]
Protocol 3: Assessment of Antibody Activity by ELISA
This protocol describes a basic Enzyme-Linked Immunosorbent Assay (ELISA) to evaluate the antigen-binding activity of the conjugated antibody.
Materials:
-
Antigen-coated microplate
-
Unconjugated antibody (as a positive control)
-
Methyltetrazine-conjugated antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of both the unconjugated and conjugated antibodies in blocking buffer and add them to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the binding curves of the conjugated and unconjugated antibodies to assess any loss of activity.
Visualizations
Experimental Workflow for Methyltetrazine Conjugation
Caption: Workflow for antibody conjugation with Methyltetrazine.
Troubleshooting Decision Tree for Loss of Antibody Activity
Caption: Decision tree for troubleshooting loss of antibody activity.
References
Validation & Comparative
A Head-to-Head Comparison of Antibody Conjugation Chemistries: Methyltetrazine-NHS Ester vs. Maleimide
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal strategy for creating stable and effective antibody conjugates.
In the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. While traditional methods have long served the scientific community, the demand for more robust and stable conjugates has led to the rise of next-generation bioconjugation techniques. This guide provides an in-depth, objective comparison between two prominent methods: the classic maleimide-based chemistry and the bioorthogonal methyltetrazine-NHS ester approach.
Executive Summary
Maleimide (B117702) chemistry has been a cornerstone of bioconjugation, primarily targeting thiol groups on cysteine residues. It is a well-established method used in several FDA-approved ADCs. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which can lead to premature drug release and potential off-target toxicities.[][2]
This compound chemistry, on the other hand, is a bioorthogonal "click chemistry" approach. It involves a two-step process: first, the antibody's primary amines (lysine residues) are labeled with methyltetrazine using an NHS ester. Then, a payload functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is introduced. The subsequent inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine and TCO is exceptionally fast, highly specific, and forms a remarkably stable covalent bond that is resistant to cleavage under physiological conditions.[2][3] This enhanced stability makes the methyltetrazine-TCO linkage a more robust alternative for in vivo applications.[2]
At a Glance: Key Performance Indicators
| Feature | This compound Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition (bioorthogonal) | Michael addition |
| Specificity | High, bioorthogonal reaction proceeds with minimal off-target reactivity in complex biological media. | High for thiols at pH 6.5-7.5. |
| Reaction Kinetics | Exceptionally fast (up to 10⁶ M⁻¹s⁻¹ for tetrazine-TCO reaction).[3] | Fast (~10³ M⁻¹s⁻¹).[3] |
| Conjugate Stability | Highly stable dihydropyridazine (B8628806) linkage, resistant to cleavage in physiological conditions.[2] | Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability in vivo.[][2] |
| Homogeneity | Can lead to heterogeneous products due to multiple lysine (B10760008) residues, but site-specific methods are emerging. | Can achieve site-specificity by targeting reduced interchain disulfides or engineered cysteines. |
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and maleimide conjugation chemistries, compiled from various sources.
Table 1: Reaction Kinetics and Efficiency
| Parameter | This compound (via Tetrazine-TCO) | Maleimide-Thiol |
| Second-Order Rate Constant | Up to 10⁶ M⁻¹s⁻¹[3] | ~10³ M⁻¹s⁻¹[3] |
| Typical Reaction Time | 1-2 hours for NHS ester step; < 1 hour for TCO click reaction[4][5] | 1-2 hours[][6] |
| Optimal pH | 7.2-8.5 for NHS ester step; Physiological pH for click reaction | 6.5-7.5 |
| Typical Molar Excess of Reagent | 5-30 fold (NHS ester)[4] | 10-20 fold (maleimide)[6] |
| Typical Degree of Labeling (DOL) | 2-8[4] | 2-4 (targeting reduced disulfides) |
| Antibody Recovery | > 85%[4] | > 85% |
Table 2: Conjugate Stability
| Condition | Methyltetrazine-TCO Conjugate | Maleimide-Thiol Conjugate |
| Stability in Human Plasma | High, with some reports of >90% intact conjugate after extended periods.[3] | Can be as low as ~50% intact conjugate after 7 days, with significant variability based on conjugation site.[3][7] |
| Susceptibility to Thiol Exchange | Resistant | Susceptible to retro-Michael reaction and exchange with endogenous thiols like glutathione.[2] |
| Half-life in presence of Glutathione | Not applicable (stable linkage) | Half-lives of conversion from 20-80 hours have been observed.[3] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and experimental workflows for both conjugation methods.
This compound Chemistry
Maleimide Chemistry
Detailed Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the labeling of an antibody with a this compound, followed by the bioorthogonal reaction with a TCO-functionalized molecule.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
Methyltetrazine-PEG-NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
TCO-functionalized payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.[4]
-
-
This compound Preparation:
-
Immediately before use, dissolve the Methyltetrazine-PEG-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Antibody Labeling Reaction:
-
Purification of Antibody-Methyltetrazine Conjugate:
-
Remove unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
-
-
Bioorthogonal Ligation:
-
To the purified antibody-methyltetrazine conjugate, add the TCO-functionalized payload (typically at a 1.5- to 5-fold molar excess over the tetrazine).
-
Incubate for 1 hour at room temperature.
-
-
Final Purification:
-
Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove excess payload.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry, measuring absorbance at 280 nm (for the antibody) and the specific absorbance maximum for the payload.
-
Protocol 2: Antibody Conjugation with Maleimide
This protocol describes the reduction of antibody disulfide bonds followed by conjugation to a maleimide-functionalized molecule.
Materials:
-
Antibody
-
Maleimide-functionalized payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed Reaction Buffer: PBS or HEPES, pH 7.0-7.5
-
Quenching Solution: 10 mM Cysteine or N-acetylcysteine
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
-
Antibody Reduction:
-
Maleimide-Payload Preparation:
-
Immediately before use, dissolve the maleimide-functionalized payload in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Quenching:
-
Add the Quenching Solution to cap any unreacted maleimide groups and incubate for 15-30 minutes.[]
-
-
Purification:
-
Remove unreacted payload and quenching agent using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC).
-
Conclusion and Recommendations
The choice between this compound and maleimide chemistry depends on the specific requirements of the application.
Maleimide chemistry is a well-established and effective method for site-specific conjugation to cysteine residues. It is particularly useful when precise control over the conjugation site is required, for example, by targeting reduced interchain disulfides. However, the potential instability of the maleimide-thiol linkage is a significant drawback for therapeutics requiring long-term in vivo stability.[2][3]
This compound chemistry , followed by bioorthogonal ligation with a TCO-payload, offers a superior alternative in terms of conjugate stability.[2] The resulting dihydropyridazine linkage is highly resistant to degradation in biological media, which can lead to improved safety and efficacy of the final conjugate.[3] While labeling on lysine residues can result in a more heterogeneous product, the exceptional stability of the final linkage makes this chemistry an excellent choice for developing next-generation bioconjugates with enhanced in vivo performance.
For researchers and drug developers prioritizing in vivo stability and robustness, the methyltetrazine-TCO bioorthogonal chemistry presents a clear advantage over traditional maleimide-based methods.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: Methyltetrazine-NHS Ester vs. SPAAC Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. In the realm of bioorthogonal chemistry, two powerful, catalyst-free click chemistries have emerged as leading contenders: the inverse-electron-demand Diels-Alder (iEDDA) reaction, often utilizing Methyltetrazine-NHS esters, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison to inform the selection of the optimal reaction for specific research applications.
At their core, both methodologies offer the ability to covalently link molecules in complex biological environments without interfering with native biochemical processes.[1][2] The choice between them, however, hinges on critical performance differences in kinetics, stability, and the nature of the reactants.
At a Glance: Key Performance Metrics
| Feature | Methyltetrazine-NHS Ester (iEDDA) | SPAAC (e.g., DBCO-Azide) |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] | Strain-Promoted Azide-Alkyne Cycloaddition.[4] |
| Reaction Partners | Tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO).[5][6] | Azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[7] |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹; extremely fast.[8][9] | Typically in the range of 10⁻³ to 1 M⁻¹s⁻¹; slower than iEDDA.[1][10] |
| Biocompatibility | High; catalyst-free and bioorthogonal.[5][6] | High; catalyst-free and bioorthogonal.[11][12] |
| Reactant Stability | Methyl-substituted tetrazines exhibit good stability in aqueous media.[3] | Strained cyclooctynes can be less stable and more complex to prepare.[10] |
| Common Applications | In vivo imaging, labeling of low-abundance targets, antibody-drug conjugates (ADCs), PET and SPECT imaging.[6][13] | Live cell imaging, proteomics, glycomics, targeted drug delivery, nanoparticle functionalization.[4][7][] |
Reaction Mechanisms: A Tale of Two Cycloadditions
The fundamental difference between the two chemistries lies in their reaction mechanisms. The Methyltetrazine-TCO ligation is an iEDDA reaction where the electron-deficient tetrazine rapidly reacts with an electron-rich strained alkene like TCO.[3] This reaction is exceptionally fast, making it ideal for applications where speed is critical, such as in vivo imaging or when dealing with low concentrations of reactants.[9][15]
SPAAC, on the other hand, is a Huisgen 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide.[4] The reaction is driven by the release of ring strain in the cyclooctyne, which lowers the activation energy.[4] While still highly efficient for a bioorthogonal reaction, SPAAC generally has slower kinetics compared to the iEDDA reaction.[1]
Reaction pathways for iEDDA and SPAAC.
Experimental Protocols
The successful implementation of either chemistry relies on well-defined experimental protocols. Below are generalized methodologies for protein labeling using both this compound and a common SPAAC reagent.
Protocol 1: Protein Labeling with this compound
This protocol describes the conjugation of a protein with a this compound, making it ready for reaction with a TCO-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into PBS at a concentration of 1-5 mg/mL.[1]
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[1]
-
Activation of Protein: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-PEG-NHS ester to the protein solution.[8]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, with gentle mixing.[8]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.[8]
-
Purification: Remove unreacted this compound using a spin desalting column.[8]
Protocol 2: Protein Labeling via SPAAC (using DBCO-NHS Ester)
This protocol outlines the modification of a protein with a DBCO-NHS ester for subsequent reaction with an azide-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into PBS at a concentration of 1-5 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[16]
-
Activation of Protein: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.[16]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[16]
-
Quenching: Add Tris buffer to quench the unreacted DBCO-NHS ester and incubate for 15 minutes.[16]
-
Purification: Remove the unreacted DBCO-NHS ester using a spin desalting column.[16]
A general experimental workflow for protein labeling.
Applications in Drug Development and Research
Both iEDDA and SPAAC have become indispensable tools in drug development and various research fields.
This compound and the corresponding iEDDA chemistry are particularly advantageous for:
-
Antibody-Drug Conjugates (ADCs): The fast kinetics allow for efficient conjugation of potent drugs to antibodies.[13][17]
-
In Vivo Imaging: The rapid reaction rates are ideal for pre-targeted imaging applications, where a tagged antibody is administered first, followed by a smaller, rapidly clearing imaging agent.[6][18]
-
Radiopharmaceutical Chemistry: The efficiency of the reaction is beneficial for the preparation of radiolabeled compounds.[19]
SPAAC is widely used in:
-
Targeted Drug Delivery: Its biocompatibility makes it an excellent choice for creating targeted drug delivery systems.[7][]
-
Proteomics and Glycomics: SPAAC is used to label and identify proteins and glycans in their native environments.[4]
-
Live Cell Imaging: The absence of a cytotoxic catalyst is a major advantage for studying biological processes in living cells.[11][12]
Conclusion: Making the Right Choice
The decision between this compound (iEDDA) and SPAAC chemistries is application-dependent. For experiments demanding the fastest possible kinetics, particularly in vivo or with low reactant concentrations, the iEDDA reaction is the superior choice.[15] When high biocompatibility is crucial and reaction speed is less of a concern, SPAAC provides a robust and reliable alternative.[11][15] By understanding the fundamental differences in their mechanisms and performance, researchers can select the optimal bioorthogonal chemistry to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyltetrazine NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. What is SPAAC? | AxisPharm [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
The Stability-Reactivity Tightrope: A Comparative Guide to Tetrazine Derivatives for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the selection of the ideal chemical tool is paramount. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a frontrunner, prized for its exceptional speed and specificity.[1][2] However, the utility of a tetrazine derivative is a delicate balance between its reactivity and its stability in aqueous environments.[3][4] This guide provides an objective comparison of commonly used tetrazine derivatives, supported by experimental data, to empower informed decisions in your research and development endeavors.
The core challenge in selecting a tetrazine lies in the inherent trade-off between reaction kinetics and stability.[4] Tetrazines with electron-withdrawing substituents tend to exhibit faster reaction rates but are often less stable in aqueous media. Conversely, those with electron-donating groups are generally more stable but react more slowly.[4] This guide will delve into these key performance metrics, offering a quantitative comparison to aid in navigating this critical selection process.
Quantitative Comparison of Tetrazine Derivatives
The stability and reactivity of tetrazine derivatives are primarily influenced by the substituents at the 3 and 6 positions of the tetrazine ring. The following tables summarize key performance indicators for a selection of commonly used tetrazine derivatives based on published experimental data.
Table 1: Stability of Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Half-life (t½) in PBS (pH 7.4) at 37°C | Key Characteristics |
| H-Tetrazine | Low | Highly reactive, but prone to degradation.[5] |
| Methyl-Tetrazine | High (>92% remaining after 12h)[5] | Good balance of stability and reactivity.[1][3] |
| Dimethyl-Tetrazine | ~14 hours[6] | Increased stability due to electron-donating methyl groups. |
| Phenyl-Tetrazine | >75% remaining after 12h[7] | Moderately stable with moderate reactivity. |
| Di-(2-pyridyl)-s-Tetrazine | 9.6 hours[6] | Highly reactive due to electron-withdrawing pyridyl groups, but less stable.[7][8] |
| Hydroxyphenyl-Tetrazines | High (>75% remaining after 12h)[7] | More stable than pyridyl-substituted tetrazines.[7][9] |
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Tetrazine Derivatives with trans-Cyclooctene (TCO)
| Tetrazine Derivative | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reaction Conditions |
| H-Tetrazine | Up to 30,000[5][10] | PBS, 37°C |
| Methyl-Tetrazine | ~210 - 463[5] | PBS, 37°C |
| Dimethyl-Tetrazine | 0.54[6] | Not specified |
| Phenyl-Tetrazine | ~1,000[5] | Not specified |
| Di-(2-pyridyl)-s-Tetrazine | 2,000[5][8] | 9:1 Methanol/Water |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000[5] | PBS, 37°C |
| Highly reactive pyrimidyl-phenyl-Tz | >39,000[5] | DPBS, 37°C |
The Stability-Reactivity Trade-Off: A Visual Representation
The inverse relationship between the stability of a tetrazine derivative and its reactivity in the iEDDA reaction is a critical concept. The following diagram illustrates this trade-off, highlighting how different substituents modulate these properties.
Experimental Protocols
Accurate and reproducible assessment of tetrazine stability and reactivity is crucial for selecting the optimal candidate for a given application. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Tetrazine Stability in Aqueous Buffer
This method quantifies the degradation of a tetrazine derivative in a buffered aqueous solution over time.[4][11]
Materials:
-
Tetrazine derivative stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or plate reader
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Dilute the tetrazine stock solution in pre-warmed PBS (37°C) to a final concentration of 0.1-0.2 mM. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize solvent effects.[11]
-
Initial Measurement: Immediately measure the initial absorbance of the solution at the λmax of the tetrazine (typically 515-540 nm).[11]
-
Incubation: Incubate the solution at 37°C.
-
Time-Point Analysis: At regular time intervals (e.g., every hour for 12-24 hours), measure the absorbance of the solution at the same wavelength.[11]
-
Data Analysis: Plot the percentage of the remaining tetrazine (calculated from the absorbance readings relative to the initial reading) as a function of time. The half-life (t½) of the tetrazine can be determined from the resulting degradation curve.[4]
Protocol 2: Determination of Second-Order Rate Constants (k₂)
This protocol describes how to quantify the reaction kinetics of a tetrazine-TCO ligation using a stopped-flow spectrophotometer.[1][12]
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
TCO derivative stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1]
-
-
Data Analysis:
-
The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics. The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.[3]
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.[3]
-
General Workflow for Tetrazine Bioconjugation
The following diagram outlines a typical workflow for a bioconjugation experiment using tetrazine ligation, from reagent selection to final analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating Amine Labeling: A Comparative Guide to Alternatives for Methyltetrazine-NHS Ester
For researchers, scientists, and drug development professionals, the precise modification of proteins and other biomolecules is a foundational technique in advancing scientific discovery. Methyltetrazine-NHS ester has become a popular reagent for this purpose, enabling a two-step labeling process where an amine-containing molecule is first modified with the NHS ester, introducing a methyltetrazine handle for a subsequent bioorthogonal "click" reaction. While effective, this reagent is not without its limitations, including the hydrolytic instability of the N-hydroxysuccinimide (NHS) ester and the potential for non-specific labeling of primary amines.[1]
This guide provides an objective comparison of viable alternatives to this compound, offering a comprehensive look at their performance supported by experimental data. We will explore alternative amine-reactive functionalities that offer improved stability and bioorthogonal ligation strategies that provide enhanced specificity and reaction kinetics.
Comparative Analysis of Amine Labeling Chemistries
The selection of an appropriate amine labeling strategy is contingent on several factors, including the stability of the target molecule, the desired reaction efficiency, and the required stability of the resulting chemical linkage. The following table provides a quantitative comparison of various amine modification chemistries and bioorthogonal reaction pairings.
| Feature | This compound | TFP/PFP Esters | Isothiocyanates (e.g., FITC, TRITC) | TCO-NHS Ester + Methyltetrazine | DBCO-NHS Ester + Azide | BCN-NHS Ester + Azide |
| Reactive Group | Succinimidyl ester | Tetrafluorophenyl/Pentafluorophenyl ester | Isothiocyanate | Succinimidyl ester | Succinimidyl ester | Succinimidyl ester |
| Target Residues | Primary amines (N-terminus, Lysine)[2] | Primary amines (N-terminus, Lysine)[1] | Primary amines (N-terminus, Lysine)[3] | Primary amines (N-terminus, Lysine)[4] | Primary amines (N-terminus, Lysine)[5] | Primary amines (N-terminus, Lysine)[5] |
| Resulting Bond | Stable amide bond[3] | Stable amide bond | Stable thiourea (B124793) bond[3] | Stable amide bond, then stable dihydropyridazine (B8628806) | Stable amide bond, then stable triazole | Stable amide bond, then stable triazole |
| Optimal pH | 7.2 - 8.5[3] | ~9.0[1] | 9.0 - 9.5[3] | 7.2 - 8.5 (for NHS ester step)[4] | 7.2 - 8.5 (for NHS ester step)[1] | 7.2 - 8.5 (for NHS ester step)[1] |
| Reaction Speed | Fast (minutes to a few hours) for NHS ester step[3] | Fast (minutes to a few hours) | Slower (several hours to overnight)[3] | iEDDA reaction is extremely fast (~10³ - 10⁶ M⁻¹s⁻¹)[4][6] | SPAAC reaction is fast (~1.0 - 2.0 M⁻¹s⁻¹)[5] | SPAAC reaction is slower than DBCO (~0.3 - 1.0 M⁻¹s⁻¹)[5] |
| Reagent Stability | Prone to hydrolysis in aqueous solutions[7][8] | More resistant to hydrolysis than NHS esters[1][8] | More stable in aqueous solutions than NHS esters[3] | NHS ester is prone to hydrolysis; TCO can isomerize over time[4] | NHS ester is prone to hydrolysis; DBCO is less stable than BCN in the presence of thiols[9] | NHS ester is prone to hydrolysis; BCN is more stable than DBCO in the presence of thiols[9] |
| Conjugate Stability | Very stable amide bond; dihydropyridazine is stable[6] | Very stable amide bond | Thiourea bond is generally stable but can be less stable than an amide bond[3] | Very stable amide bond and dihydropyridazine linkage[6] | Very stable amide bond and triazole linkage[10] | Very stable amide bond and triazole linkage[10] |
Deciding on a Labeling Strategy
The choice between a direct, one-step labeling approach and a two-step bioorthogonal strategy depends on the experimental goals. The following diagram illustrates a decision-making workflow to guide researchers in selecting an appropriate method.
Caption: A flowchart to guide the selection of an amine labeling strategy.
Reaction Mechanisms and Experimental Workflows
To better understand the chemical principles behind these alternatives, the following diagrams illustrate their reaction mechanisms and a general experimental workflow.
Amine Labeling Reaction Mechanisms
Caption: Key reaction mechanisms in amine labeling and bioorthogonal chemistry.
General Experimental Workflow for Protein Labeling
The following diagram illustrates a general workflow for labeling a protein, applicable to both one-step and two-step methodologies.
Caption: Comparison of one-step and two-step protein labeling workflows.
Detailed Experimental Protocols
Below are detailed methodologies for key labeling experiments. These protocols provide a foundation for developing application-specific procedures.
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general framework for labeling proteins via primary amines using an NHS ester reagent.[3][11]
Materials:
-
Protein of interest (e.g., IgG antibody)
-
NHS ester-functionalized label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[12][13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free from primary amines (e.g., Tris).[14]
-
Prepare the NHS Ester Stock Solution: Allow the vial of the NHS ester to equilibrate to room temperature before opening. Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.[3][15]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[3] The final concentration of the organic solvent should not exceed 10%.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.[5][16]
-
Purification: Purify the labeled protein from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[11]
Protocol 2: Two-Step Labeling via TCO-NHS Ester and Methyltetrazine Ligation
This protocol outlines the introduction of a TCO handle onto a protein, followed by a bioorthogonal reaction with a methyltetrazine-labeled molecule.[4][6]
Step A: Protein Modification with TCO-NHS Ester
-
Follow the procedure in Protocol 1, substituting a TCO-NHS ester for the labeled NHS ester.
-
After the incubation and quenching steps, it is crucial to purify the TCO-modified protein to remove any unreacted TCO-NHS ester and quenching agent before proceeding to the next step.
Step B: Methyltetrazine Ligation
-
Reaction Setup: Mix the purified TCO-modified protein with a 1.5- to 5-fold molar excess of the methyltetrazine-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[6] Due to the rapid kinetics of the iEDDA reaction, shorter incubation times are often sufficient.[4]
-
Purification: Purify the final conjugate to remove the excess methyltetrazine-labeled molecule using size-exclusion chromatography or another appropriate method.
Protocol 3: General Procedure for Protein Labeling with an Isothiocyanate
This protocol outlines the labeling of primary amines using an isothiocyanate (e.g., FITC).
Materials:
-
Protein of interest
-
Isothiocyanate-functionalized label (e.g., FITC)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium carbonate/bicarbonate, pH 9.0-9.5[3]
-
Quenching and Purification reagents as in Protocol 1
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the pH 9.0-9.5 Reaction Buffer to a concentration of 2-10 mg/mL.[3]
-
Prepare the Isothiocyanate Stock Solution: Dissolve the isothiocyanate in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Prepare this solution fresh.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved isothiocyanate to the protein solution.
-
Incubation: Incubate the reaction for several hours to overnight at 4°C with gentle stirring.[3]
-
Quenching and Purification: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the labeled protein.
Conclusion
While this compound is a versatile and powerful tool for bioconjugation, a growing number of alternatives offer distinct advantages for specific applications. For researchers requiring higher stability in aqueous solutions, TFP and PFP esters present a clear benefit over traditional NHS esters due to their slower hydrolysis rates.[1] When site-specificity and rapid, bioorthogonal reactivity are paramount, two-step labeling strategies employing TCO-tetrazine, DBCO-azide, or BCN-azide chemistries are superior choices.[4][17] The TCO-tetrazine ligation, in particular, offers unparalleled reaction kinetics.[4][6] By carefully considering the factors outlined in this guide, researchers can select the optimal chemistry to achieve their desired outcomes in drug development, diagnostics, and fundamental research.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validating Methyltetrazine-NHS Ester Conjugation: A Mass Spectrometry-Centric Comparison
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount for the creation of effective therapeutics and research tools. Methyltetrazine-NHS ester has emerged as a powerful bioconjugation reagent, enabling the attachment of a tetrazine moiety to primary amines on biomolecules. This allows for subsequent bioorthogonal "click" chemistry reactions. However, the critical first step is to validate the successful conjugation of the this compound. This guide provides a comprehensive comparison of analytical techniques for this validation, with a primary focus on mass spectrometry, supported by experimental protocols and data.
Comparison of Validation Techniques
The choice of a validation technique depends on the specific requirements of the experiment, including the level of detail required, sample availability, and throughput needs. While several methods can indicate successful conjugation, mass spectrometry provides the most direct and unambiguous evidence.
| Feature | Mass Spectrometry (MS) | SDS-PAGE | Size-Exclusion Chromatography (SEC-MALS) | UV-Vis Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions, directly detecting the mass increase upon conjugation.[1] | Separates molecules based on their electrophoretic mobility, which is roughly proportional to their size.[2] | Separates molecules based on their hydrodynamic radius and measures the scattered light to determine molar mass.[3] | Measures the absorbance of light by the sample.[4] |
| Information Provided | Confirms covalent modification, determines the degree of labeling (DOL), and can identify conjugation sites.[1] | Indicates an increase in molecular weight through a shift in band position. | Shows a shift in the elution profile and provides the molar mass of the conjugate.[3] | Can estimate the DOL by measuring the absorbance of the protein and the tetrazine moiety at their respective maximal wavelengths.[5] |
| Specificity | Very High: Directly measures the mass of the conjugate, providing definitive evidence of conjugation.[6] | Low to Medium: Other modifications or protein aggregation can also cause band shifts.[7] | High: Provides the absolute molar mass of the conjugate in solution.[8] | Low: Indirect measurement that can be affected by impurities and the accuracy of extinction coefficients. |
| Sensitivity | High: Can detect small amounts of conjugated material.[9] | Medium: Requires sufficient material for visualization by staining.[2] | Medium to High: Dependent on the concentration and light scattering properties of the molecule.[10] | Low to Medium: Requires relatively pure samples and accurate extinction coefficients. |
| Throughput | Medium: Sample preparation and data analysis can be time-consuming.[6] | High: Multiple samples can be run on a single gel. | Medium: Analysis time is dependent on the chromatography run time. | Very High: Rapid measurements with minimal sample preparation.[5] |
| Cost | High: Requires expensive instrumentation and skilled operators. | Low: Relatively inexpensive equipment and reagents. | High: Requires specialized MALS and refractive index detectors in addition to an HPLC system. | Low: Spectrophotometers are common and affordable laboratory equipment.[4] |
Gold Standard Validation: Mass Spectrometry
Mass spectrometry (MS) is the gold standard for validating this compound conjugation due to its ability to provide precise and direct evidence of the modification. By measuring the mass-to-charge ratio (m/z) of the intact protein or its subunits, MS can confirm the mass increase corresponding to the addition of the methyltetrazine moiety.
Experimental Protocol: Validation by LC-MS
This protocol outlines the general steps for validating the conjugation of this compound to a protein using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Conjugation Reaction: React the protein containing primary amines with this compound in a suitable buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 7.5-8.5).[11] A molar excess of the NHS ester (typically 5-20 fold) is used to drive the reaction.[1] Incubate for 1-4 hours at room temperature or overnight at 4°C.[1]
-
Purification: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[1] This step is crucial to prevent interference in the MS analysis.
2. LC-MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system is recommended.[12]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.[13]
-
Data Acquisition: Acquire full scan MS data over an appropriate m/z range to detect the multiply charged ions of the protein and its conjugate.
-
3. Data Analysis:
-
Deconvolution: The raw mass spectrum, which shows a distribution of multiply charged ions, is processed using deconvolution software to obtain the zero-charge mass of the protein species.[12]
-
Interpretation: Compare the deconvoluted mass of the starting protein with the masses of the species in the conjugated sample. A mass shift corresponding to the molecular weight of the attached Methyltetrazine-linker confirms successful conjugation. The presence of multiple peaks with incremental mass additions indicates the distribution of the degree of labeling (DOL).
Visualizing the Process and Chemistry
To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for validating this compound conjugation by LC-MS.
Caption: Reaction of this compound with a primary amine on a protein.
Conclusion
While techniques like SDS-PAGE and UV-Vis spectroscopy can provide initial indications of a successful conjugation, they lack the specificity and detailed information offered by mass spectrometry. SEC-MALS offers a powerful alternative for determining the molar mass of the conjugate but does not provide information on the site of conjugation. For unambiguous validation of this compound conjugation and for obtaining critical data on the degree of labeling, mass spectrometry remains the superior and recommended method for researchers in drug development and other scientific fields. Its high sensitivity and specificity ensure the quality and consistency of the resulting bioconjugates, which is essential for their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 3. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. wyatt.com [wyatt.com]
- 9. Chemoproteomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. wyatt.com [wyatt.com]
- 11. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Evaluating the In Vivo Stability of Methyltetrazine-Labeled Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has transformed our ability to study and manipulate biological processes in their native environments. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO). This reaction's rapid kinetics and high specificity have made methyltetrazine a popular choice for in vivo protein labeling, pretargeted imaging, and drug delivery.[1][2] However, the success of any in vivo application hinges on the stability of the labeled protein. This guide provides a comparative analysis of the in vivo stability of methyltetrazine-labeled proteins against other common bioorthogonal chemistries, supported by experimental data and detailed protocols.
Comparative Stability of Bioorthogonal Probes
The in vivo stability of a bioconjugate is a critical factor that influences its pharmacokinetic profile, target engagement, and potential for off-target effects. An ideal probe should remain intact long enough to reach its intended target while minimizing premature degradation or clearance.[3] The following table summarizes key quantitative data on the in vivo stability of various bioorthogonal probes.
| Probe Class | Specific Probe/Modification | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | In Vivo Half-Life | Key Stability Features & Considerations |
| Tetrazines | Methyltetrazine | ~1 x 10³ - 3 x 10⁴ | ~14 hours (in PBS for dimethyltetrazine)[4] | Offers a good balance between reactivity and stability.[5] The methyl group enhances stability compared to some other tetrazine derivatives.[6] |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2000[7] | Data not readily available | High reactivity can sometimes correlate with lower stability.[1] | |
| Trans-cyclooctenes (TCOs) | Axially-linked TCO | 2.7 x 10⁵ | 6.2 days[3] | Increased steric hindrance improves stability by impeding isomerization to the unreactive cis-cyclooctene isomer.[3] |
| Dioxolane-fused TCO (d-TCO) | - | Stable in human serum at room temperature for 4 days[3] | Designed to address the stability limitations of other TCOs.[3] | |
| Azides | Azide-functionalized biomolecules | - | Generally high | The azide (B81097) group is largely absent in biological systems and is stable under physiological conditions.[8] |
| Alkynes | Dibenzocyclooctyne (DBCO) | - | The resulting triazole linkage is known for its high stability.[9] | Strain-promoted alkyne-azide cycloaddition (SPAAC) is a common bioorthogonal reaction.[10] |
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the preclinical development of any bioconjugate.[9] The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Serum/Plasma Stability Assay
This assay provides a preliminary assessment of a probe's stability in a complex biological medium that mimics the in vivo environment.[3]
Objective: To determine the rate of degradation of a methyltetrazine-labeled protein in serum or plasma.
Methodology:
-
Probe Preparation: Prepare the methyltetrazine-labeled protein at a known concentration.[3]
-
Incubation: The labeled protein is incubated in fresh serum or plasma from the relevant species (e.g., mouse, human) at 37°C.[11]
-
Time Points: Aliquots of the mixture are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[11]
-
Analysis: The stability of the labeled protein is assessed using an appropriate analytical technique.[3]
-
SDS-PAGE and Western Blot: To visualize the integrity of the protein and the attached label.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To quantify the amount of intact conjugate and identify any degradation products.[9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of the conjugated antibody.[12]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in a Murine Model
This experiment provides a direct measure of a probe's stability and pharmacokinetic profile in a living organism.[3]
Objective: To determine the in vivo half-life, clearance rate, and biodistribution of a methyltetrazine-labeled protein.
Methodology:
-
Animal Model: Naïve mice (e.g., BALB/c) are used for the study.[3]
-
Probe Administration: The methyltetrazine-labeled protein, often radiolabeled (e.g., with ¹⁸F) for easier detection, is administered intravenously.[3][5]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48 hours post-injection).[11]
-
Plasma Preparation: Blood samples are processed to isolate plasma.[12]
-
Analysis: The concentration of the intact labeled protein in the plasma is quantified over time to determine pharmacokinetic parameters.
-
Biodistribution Studies (Optional): At the end of the study, tissues can be harvested to determine the distribution of the probe and its metabolites throughout the body.[3]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Reaction Kinetics: Methyltetrazine vs. Other Click Chemistry Reagents
In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has emerged as a frontrunner, prized for its exceptionally fast kinetics and high specificity.[1][2] This guide provides a detailed comparison of the reaction kinetics of methyltetrazine with other prominent click chemistry reagents, supported by quantitative data and experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal tools for their applications.
The efficacy of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂), which quantifies the speed of the reaction.[3][4] This is a critical parameter in applications such as in vivo imaging and the study of dynamic biological processes, where rapid and efficient labeling at low concentrations is essential.[5][6]
Quantitative Comparison of Reaction Kinetics
The IEDDA reaction, particularly between a tetrazine and a trans-cyclooctene (B1233481) (TCO), consistently exhibits reaction rates that are orders of magnitude higher than other common click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO) and an azide (B81097).[3][5] While the SPAAC reaction is a robust and widely utilized bioorthogonal tool, its kinetics are significantly slower than the TCO-tetrazine ligation.[3][5]
The substitution pattern on the tetrazine ring also plays a crucial role in tuning the reaction kinetics.[1][2] Electron-withdrawing groups on the tetrazine enhance the reaction rate, while electron-donating groups can decrease it.[1] Methyltetrazine, a commonly used reagent, offers a balance of good reaction kinetics and enhanced stability.[4]
The following table summarizes the second-order rate constants for various click chemistry reactions, providing a clear comparison of their kinetic performance.
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Methyltetrazine + TCO | ~1,000 - 30,000[7] | Exceptionally fast kinetics, ideal for in vivo applications and low concentration labeling.[5][7] |
| IEDDA | H-Tetrazine + TCO | >39,000[8] | Generally more reactive than substituted tetrazines.[2][8] |
| IEDDA | Aryl-substituted Tetrazine + TCO | Can be significantly faster than methyltetrazine, depending on the aryl substituent.[1] | Reactivity can be tuned with electron-withdrawing or -donating groups on the aryl ring.[1] |
| SPAAC | DBCO + Azide | ~0.033 - 0.24[9] | Slower than IEDDA but still a robust and widely used bioorthogonal tool with high stability.[3][5][9] |
| SPAAC | BCN + Azide | ~0.07 - 0.2[9] | Kinetics are generally comparable to or slightly slower than DBCO, depending on the azide.[9] |
| CuAAC | Terminal Alkyne + Azide | 10 - 10,000[6][10] | Very fast reaction rates but requires a cytotoxic copper catalyst, limiting in vivo applications.[6][10] |
| Staudinger Ligation | Azide + Phosphine | ~0.001[6] | High biocompatibility and forms a native amide bond in its traceless form, but has slow kinetics.[6][10] |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the performance of different click chemistry reagents. The following are detailed methodologies for key experiments.
Protocol for Determining Reaction Kinetics via UV-Vis Spectrophotometry
This method is ideal for monitoring the rapid kinetics of tetrazine-TCO ligations by observing the disappearance of the tetrazine's characteristic absorbance.[4][11]
Instrumentation:
Reagents:
-
Tetrazine derivative (e.g., Methyltetrazine-PEG-acid) stock solution in a suitable solvent (e.g., DMSO).
-
TCO derivative stock solution in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[4][5]
Procedure:
-
Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the tetrazine derivative, which is typically between 510-550 nm.[4][5]
-
Reaction Setup: In a quartz cuvette, dilute the tetrazine stock solution in the reaction buffer to a final concentration where the initial absorbance is between 0.5 and 1.0.[4]
-
Initiate Reaction: Add the TCO derivative solution to the cuvette. To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the concentration of the tetrazine.[11]
-
Data Acquisition: Immediately begin recording the absorbance at the tetrazine's λmax over time until the reaction is complete (i.e., the absorbance stabilizes).[11]
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay data to a single exponential function.[1][4]
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent: k₂ = k_obs / [TCO].[4][11]
Protocol for Determining Reaction Kinetics via ¹H NMR Spectroscopy
This method is suitable for monitoring the slower kinetics of SPAAC reactions, such as DBCO with an azide.[5]
Instrumentation:
-
NMR Spectrometer.
Reagents:
-
DBCO derivative solution in a deuterated solvent (e.g., DMSO-d6).
-
Azide derivative solution in the same deuterated solvent.
Procedure:
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum of the DBCO solution before adding the azide.[5]
-
Initiate Reaction: Add a known volume of the azide solution to the NMR tube containing the DBCO solution, mix thoroughly, and quickly place the tube in the NMR spectrometer.[5]
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The duration of the experiment will depend on the reaction rate.[5]
-
Data Analysis: Process the acquired NMR spectra and integrate the signals corresponding to the starting materials and the product at each time point to determine their concentrations. The second-order rate constant can then be calculated by plotting the appropriate concentration data versus time.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of click chemistry reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Choosing the right bioorthogonal chemistry for a specific application: a comparative review
For researchers, scientists, and drug development professionals, the ability to selectively tag and study biomolecules in their native environment is paramount. Bioorthogonal chemistries—reactions that occur within living systems without interfering with native biochemical processes—offer a powerful toolkit for this purpose. However, the expanding landscape of bioorthogonal reactions necessitates a careful consideration of which chemistry is best suited for a specific application. This guide provides a comparative overview of the most prominent bioorthogonal reactions, supported by quantitative data and detailed experimental protocols to facilitate an informed decision.
The ideal bioorthogonal reaction is characterized by several key features: it must be highly selective, proceeding only between the intended reactive partners; it must be biocompatible, with non-toxic reactants and products; and it must exhibit favorable kinetics, occurring at a reasonable rate at low, physiologically relevant concentrations.[1][2][3] The choice of a particular bioorthogonal chemistry often involves a trade-off between these properties, making a thorough understanding of each reaction's characteristics essential.[4]
Quantitative Comparison of Leading Bioorthogonal Chemistries
The second-order rate constant (k₂) is a critical metric for evaluating the efficiency of a bioorthogonal reaction, as it reflects the reaction's speed at given reactant concentrations.[3][5] Faster kinetics are particularly crucial for applications involving the detection of low-abundance biomolecules or for real-time imaging of dynamic processes.[1] The following table summarizes the key quantitative performance metrics for several leading bioorthogonal reactions.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶[5][6] | Exceptionally fast kinetics, high specificity, no catalyst required.[5][7][8] | TCO can be light-sensitive and some tetrazines have limited stability in aqueous media.[5][9] |
| Tetrazine (Tz) + Norbornene | ~1 - 10[5] | Good kinetics, stable dienophile. | Slower than TCO-based reactions.[5][10] | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide (B81097) | ~0.1 - 2.3[5] | Copper-free, good biocompatibility, widely used.[5][11] | Slower kinetics compared to iEDDA.[5] |
| Bicyclononyne (BCN) + Azide | ~0.14[5] | Good balance of reactivity and stability. | Less reactive than DBCO.[5] | |
| Difluorinated Cyclooctyne (B158145) (DIFO) + Azide | ~0.076[5] | High stability. | Slower reaction rate.[5] | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10¹ - 10⁴[3] | Very fast reaction rates and high efficiency.[3][12] | Copper catalyst is toxic to living cells, limiting in vivo applications.[3][13] |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.001[3] | High biocompatibility; traceless version forms a native amide bond.[3][] | Slow kinetics; phosphine reagents are prone to oxidation.[3][15] |
Reaction Mechanisms and Experimental Workflows
To better understand the underlying principles of these bioorthogonal reactions, the following diagrams illustrate their core mechanisms and a general experimental workflow for their comparison.
Caption: Mechanisms of key bioorthogonal reactions.
Caption: A general workflow for comparing bioorthogonal reactions.
Detailed Experimental Protocols
The successful application of bioorthogonal chemistry relies on well-defined and rigorously executed experimental protocols. Below are methodologies for key experiments cited in the comparison of these chemistries.
Protocol 1: Determination of Second-Order Rate Constant for SPAAC
This protocol describes a general method for determining the second-order rate constant of a SPAAC reaction using pseudo-first-order kinetics, often monitored by NMR or UV-Vis spectroscopy.[5]
Materials:
-
Cyclooctyne of interest (e.g., DBCO)
-
Azide-containing molecule (e.g., benzyl (B1604629) azide)
-
Anhydrous, deuterated solvent (for NMR) or appropriate buffer (for UV-Vis)
-
Internal standard (for NMR, e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the cyclooctyne at a known concentration in the chosen solvent.
-
Prepare a stock solution of the azide at a concentration at least 10-fold higher than the cyclooctyne.
-
If using NMR, add a known amount of the internal standard to the cyclooctyne stock solution.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the cyclooctyne solution to the desired reaction temperature in the spectrometer.
-
Initiate the reaction by adding the azide stock solution to the cyclooctyne solution and mix rapidly.
-
Immediately begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
For NMR data, integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard. For UV-Vis data, monitor the disappearance of an absorbance peak unique to the cyclooctyne.
-
Calculate the concentration of the cyclooctyne at each time point relative to the starting concentration or the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The plot should be linear for a pseudo-first-order reaction.
-
The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide: k₂ = k_obs / [Azide].
-
Protocol 2: Protein Labeling in Live Mammalian Cells via Bioorthogonal Chemistry
This protocol outlines a general procedure for labeling a protein of interest containing a bioorthogonal handle with a fluorescent probe in live cells.[3]
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Plasmid encoding the protein of interest with a non-canonical amino acid incorporation system (e.g., for incorporating azidohomoalanine) or a metabolic precursor for labeling (e.g., an azido-sugar).
-
Transfection reagent
-
Bioorthogonal probe with a fluorescent reporter (e.g., DBCO-FLAG)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection/Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
For genetic incorporation, transfect the cells with the plasmid encoding the protein of interest and the necessary machinery for incorporating the bioorthogonal handle.
-
For metabolic labeling, incubate the cells with the bioorthogonal metabolic precursor (e.g., azido-sugar) in the culture medium for a specified period (e.g., 24-48 hours) to allow for incorporation into biomolecules.[16]
-
-
Labeling Reaction:
-
Prepare a stock solution of the fluorescent bioorthogonal probe in a biocompatible solvent (e.g., DMSO).
-
Dilute the probe stock solution in fresh cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the medium containing the probe.
-
Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C to allow for the bioorthogonal reaction to occur.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells two to three times with warm PBS to remove any unreacted probe.
-
Add fresh medium or PBS to the cells.
-
Image the live cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Choosing the Right Chemistry for Your Application
The selection of the most appropriate bioorthogonal chemistry is a critical decision that depends on the specific biological question being addressed.[5]
-
For applications requiring extremely fast kinetics , such as in vivo imaging or the detection of transient interactions, iEDDA chemistry with a TCO dienophile is often the preferred choice due to its exceptionally high rate constants.[17][18]
-
For general-purpose live-cell labeling and proteomics , SPAAC offers a good balance of reactivity and excellent biocompatibility without the need for a toxic copper catalyst.[11][]
-
When cellular toxicity is not a concern and high reaction efficiency is paramount in a controlled environment (e.g., cell lysates) , CuAAC remains a powerful and widely used technique.[13]
-
For applications where the formation of a native amide bond is desired (traceless ligation) or when very slow, controlled labeling is acceptable, the Staudinger ligation can be a suitable option.[][20]
Ultimately, the optimal choice will depend on a careful evaluation of the reaction kinetics, the stability and potential perturbations of the bioorthogonal reporters, and the specific constraints of the experimental system. As the field of bioorthogonal chemistry continues to evolve, the development of new reactions with improved properties will further expand the toolkit available to researchers for exploring the complexities of living systems.[21][22]
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyltetrazine-NHS Ester: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of reactive chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyltetrazine-NHS ester, a reagent commonly used by researchers in bioconjugation and drug development. Adherence to these protocols is essential for mitigating risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant nitrile gloves, and a laboratory coat.[1] When handling the solid powder form, work in a well-ventilated area or a chemical fume hood to prevent inhalation.[2][3]
Storage of Unused Reagent:
To maintain the stability and reactivity of this compound, proper storage is crucial. The reagent should be stored at -20°C, protected from light, and kept in a desiccated environment.[3][4][5] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester group.[5][6]
Principle of Disposal: Deactivation of Reactive Groups
The primary strategy for the safe disposal of this compound is the controlled deactivation, or "quenching," of its reactive N-hydroxysuccinimide (NHS) ester group through hydrolysis.[7][8][9] This process converts the reactive ester into a less reactive carboxylic acid, significantly reducing its hazard profile. Following deactivation, the resulting waste must be collected and disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][9]
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound waste depends on its form (unused solid, concentrated solution, dilute aqueous solution, or contaminated labware).
1. Unused or Expired Solid Waste:
-
Collect the original vial containing the solid this compound.
-
Place the vial directly into a designated and clearly labeled hazardous waste container.[9]
2. Concentrated Solutions (in organic solvents like DMSO or DMF):
-
Collect all concentrated stock solutions in a sealed, labeled hazardous waste container suitable for organic waste.[1]
-
Never dispose of these solutions down the drain.[1]
-
The initial solvent rinse of any glassware that held the concentrated solution should also be collected as hazardous waste.[1][10]
3. Dilute Aqueous Solutions (from reaction mixtures and buffers):
This waste stream requires deactivation of the NHS ester prior to collection.
Experimental Protocol for NHS Ester Hydrolysis:
-
Working Area: Perform this procedure in a certified chemical fume hood.
-
pH Adjustment: Ensure the pH of the aqueous waste solution is between 7.0 and 8.5. If the solution is acidic, adjust the pH by adding a suitable buffer, such as sodium bicarbonate.[9] The rate of hydrolysis increases with pH.[11]
-
Incubation: Allow the solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure complete hydrolysis of the NHS ester.[9] The half-life of NHS esters is approximately 4-5 hours at pH 7, but only 10 minutes at pH 8.6.[8]
-
Collection: After the incubation period, transfer the deactivated solution to a designated and clearly labeled aqueous hazardous waste container.[1]
4. Contaminated Labware and Solid Waste:
-
All solid materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent paper, must be considered contaminated.
-
Collect these materials in a designated solid hazardous waste container.[1]
Summary of Waste Streams and Disposal Actions
| Waste Stream | Description | Disposal Action |
| Unused/Expired Solid | Original vial containing the solid powder. | Collect in a designated hazardous waste container labeled with the chemical name.[1][9] |
| Concentrated Solutions | Stock solutions, typically in organic solvents like DMSO or DMF. | Collect in a sealed, labeled hazardous organic waste container. The first rinse of glassware should also be collected.[1][10] |
| Dilute Aqueous Solutions | Reaction mixtures and buffers containing the compound. | Deactivate the reactive NHS ester via hydrolysis (adjust pH to 7.0-8.5 and incubate for at least 4-5 hours), then collect in a designated aqueous hazardous waste container.[9] |
| Contaminated Labware | Pipette tips, tubes, gloves, and other solid materials. | Collect in a designated solid hazardous waste container.[1] |
Waste Collection and Final Disposal
-
Segregation: Use separate, designated hazardous waste containers for solid, organic liquid, and aqueous waste streams containing this compound.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("Waste this compound"), and any other information required by your institution.[9] Containers should be kept securely sealed when not in use.[10]
-
Final Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][8] Always adhere to all federal, state, and local regulations for the disposal of chemical waste.[7]
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. lumiprobe.com [lumiprobe.com]
Essential Safety and Operational Guide for Handling Methyltetrazine-NHS Ester
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the use of Methyltetrazine-NHS ester in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this amine-reactive crosslinker.
Immediate Safety Precautions
This compound is a chemical reagent that requires careful handling to prevent potential health hazards. The primary hazards associated with this compound include skin and eye irritation, respiratory tract irritation, and harm if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Required to protect against splashes of the chemical or its solutions.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common and suitable choice.[3][4] It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat | A standard lab coat is necessary to protect skin and clothing from accidental splashes and spills.[2][5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | All handling of the solid compound and its solutions should be conducted in a chemical fume hood to prevent the inhalation of dust or aerosols.[1][5] |
An accessible safety shower and eye wash station must be available in the immediate work area.[1][2]
Hazard Identification and Classification
Understanding the specific hazards of this compound is fundamental to its safe use.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Data sourced from the MedChemExpress Safety Data Sheet.[1]
Operational Plan: Step-by-Step Handling and Experimental Protocol
Proper handling and execution of experimental procedures are critical for both safety and successful results. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, it is essential to work in a dry environment and use anhydrous solvents for reconstitution.
Storage and Preparation:
-
Storage: Store this compound at -20°C in a desiccated, dark environment.[6]
-
Equilibration: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation inside the vial, which can hydrolyze the reactive NHS ester.[7][8]
-
Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment, preferably within a chemical fume hood.
-
Dissolution: Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7] Do not prepare stock solutions for long-term storage as the NHS ester will degrade.[7]
Experimental Protocol for Amine Labeling:
This protocol provides a general guideline for labeling proteins or other amine-containing molecules. Optimal conditions may vary depending on the specific application.
-
Buffer Preparation: Prepare a non-amine-containing buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS).[9] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target molecule for reaction with the NHS ester.[7]
-
Reaction Setup:
-
Dissolve the amine-containing molecule (e.g., protein) in the prepared reaction buffer.
-
Add the freshly prepared this compound solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point. The final concentration of the organic solvent should be kept below 10% to minimize its impact on the protein.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[9] This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove unreacted crosslinker and byproducts by methods such as dialysis or a desalting column.[8][9]
Caption: Workflow for labeling with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory safety and environmental compliance. All waste generated should be treated as hazardous chemical waste.[10]
Table 3: Waste Streams and Disposal Actions
| Waste Stream | Description | Disposal Action |
| Unused/Expired Solid | Original vial containing the solid powder. | Do not dispose of in regular trash.[10] Collect in a designated chemical waste container labeled "Hazardous Waste" and the chemical name. |
| Concentrated Solutions | Stock solutions in organic solvents like DMSO or DMF. | Collect in a sealed, labeled hazardous waste container.[10] The first rinse of glassware should also be collected as hazardous waste. |
| Dilute Aqueous Solutions | Reaction mixtures and buffers containing the compound. | Deactivate the reactive NHS ester via hydrolysis (see protocol below), then collect in a designated aqueous hazardous waste container.[10] |
| Contaminated Labware | Pipette tips, tubes, gloves, and other solid materials. | Collect in a designated solid hazardous waste container.[6][10] |
Deactivation Protocol for Aqueous Waste:
The reactive N-hydroxysuccinimide (NHS) ester group should be deactivated through hydrolysis before collection for disposal. This procedure must be performed in a chemical fume hood.
-
Preparation: Place the aqueous waste containing this compound in a suitable container.
-
Hydrolysis: Adjust the pH of the solution to be slightly basic (pH 8-9) by slowly adding a weak base, such as sodium bicarbonate. This will accelerate the hydrolysis of the NHS ester.
-
Incubation: Allow the mixture to stand for at least one hour at room temperature to ensure complete hydrolysis.
-
Collection: After incubation, transfer the deactivated solution to a designated and clearly labeled aqueous hazardous waste container.
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing full personal protective equipment, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1][2] Decontaminate the affected surfaces by scrubbing with alcohol.[1][2] Collect all contaminated materials into a sealed container for disposal as hazardous waste.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
